(3-formyl-1H-indol-1-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-formylindol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQLVIHXWZSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354318 | |
| Record name | (3-formyl-1H-indol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328973-78-0 | |
| Record name | (3-formyl-1H-indol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-formyl-1H-indol-1-yl)acetonitrile: A Technical Guide for Researchers
CAS Number: 328973-78-0
This technical guide provides a comprehensive overview of (3-formyl-1H-indol-1-yl)acetonitrile, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its properties, synthesis, and potential biological applications.
Chemical and Physical Properties
This compound is a light brown solid at room temperature. While extensive experimental data is not widely published, the following table summarizes its key known and predicted properties.
| Property | Value | Source |
| CAS Number | 328973-78-0 | [1][2] |
| Molecular Formula | C₁₁H₈N₂O | |
| Molecular Weight | 184.19 g/mol | |
| Appearance | Light brown solid | |
| Purity | ≥98% (HPLC) | |
| Boiling Point (Predicted) | 407.7 ± 25.0 °C | |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis Protocols
-
Route 1: N-alkylation of 3-formylindole. This would involve the reaction of 3-formylindole with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base.
-
Route 2: Formylation of (1H-indol-1-yl)acetonitrile. This would likely employ a Vilsmeier-Haack reaction, a common method for the formylation of electron-rich aromatic rings like indole.
Below are generalized experimental protocols for these potential synthetic pathways.
N-Alkylation of 3-Formylindole (Hypothetical Protocol)
Reaction:
Experimental Procedure:
-
Dissolution: Dissolve 3-formylindole in a suitable aprotic solvent (e.g., DMF, acetonitrile).
-
Addition of Base: Add a slight excess of a suitable base (e.g., sodium hydride, potassium carbonate) portion-wise at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for a specified time to ensure the formation of the indolide anion.
-
Addition of Haloacetonitrile: Cool the reaction mixture back to 0 °C and add chloroacetonitrile dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Logical Flow for N-Alkylation Synthesis:
Caption: Synthetic workflow for the N-alkylation of 3-formylindole.
Vilsmeier-Haack Formylation of (1H-indol-1-yl)acetonitrile (Hypothetical Protocol)
Reaction:
Experimental Procedure:
-
Preparation of Vilsmeier Reagent: In a two-necked flask, cool phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF) to 0 °C with stirring.
-
Addition of Indole: To the prepared Vilsmeier reagent, add a solution of (1H-indol-1-yl)acetonitrile in anhydrous DMF dropwise, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice and neutralize with a solution of sodium hydroxide until the solution is alkaline.
-
Work-up and Purification: Extract the product with a suitable organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Logical Flow for Vilsmeier-Haack Synthesis:
Caption: Synthetic workflow using the Vilsmeier-Haack reaction.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on its structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the aldehydic proton (likely a singlet around 9-10 ppm), aromatic protons on the indole ring, and a singlet for the methylene protons of the acetonitrile group.
-
¹³C NMR: Resonances for the carbonyl carbon of the aldehyde, the nitrile carbon, and carbons of the indole core and the methylene group.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the aldehyde (around 1650-1700 cm⁻¹), the C≡N stretch of the nitrile (around 2250 cm⁻¹), and C-H and C=C stretching of the aromatic ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (184.19 g/mol ).
Researchers are advised to perform comprehensive spectroscopic analysis upon synthesis to confirm the structure and purity of the compound.
Biological Activity and Potential Applications
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific biological data for this compound is limited, related indole-3-acetonitrile and indole-3-carboxaldehyde derivatives have been investigated for various therapeutic applications.
Potential areas of research for this compound include:
-
Anticancer Activity: Many indole derivatives have demonstrated potent anticancer effects through various mechanisms, including inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis.
-
Anti-inflammatory Effects: The indole nucleus is present in several anti-inflammatory agents.
-
Neurological Disorders: Some indole compounds have shown potential in targeting pathways related to neurodegenerative diseases.
The presence of both a formyl group and a nitrile group on the indole scaffold provides reactive handles for further chemical modifications, making this compound a valuable building block for the synthesis of novel bioactive molecules.
Signaling Pathways
The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of other indole derivatives, potential targets could include:
-
Tubulin Polymerization: A key target for many anticancer indole alkaloids.
-
Protein Kinase Pathways: Such as PI3K/AKT/mTOR, which are often dysregulated in cancer.
-
Receptor Tyrosine Kinases: Important mediators of cellular signaling.
Further research is required to determine the precise molecular targets and signaling pathways affected by this compound.
General Experimental Workflow for Biological Screening:
Caption: A typical workflow for the biological evaluation of a novel compound.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated area, wear personal protective equipment (gloves, safety glasses, and a lab coat), and avoid inhalation, ingestion, or skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a starting point for researchers interested in this compound. Further experimental investigation is necessary to fully characterize its properties and explore its potential as a lead compound in drug discovery.
References
Synthesis and Characterization of (3-formyl-1H-indol-1-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(3-formyl-1H-indol-1-yl)acetonitrile (Filing Cabinet: 328973-78-0) is a versatile indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique bifunctional nature, featuring both a reactive aldehyde and a nitrile group, makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 328973-78-0 | [1][2] |
| Molecular Formula | C₁₁H₈N₂O | [1][2] |
| Molecular Weight | 184.19 g/mol | [2] |
| Appearance | Light brown solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthetic Routes
Route A: N-Alkylation of Indole-3-carboxaldehyde
This approach involves the direct N-alkylation of commercially available indole-3-carboxaldehyde with a cyanomethylating agent, such as bromoacetonitrile. The indole nitrogen is first deprotonated with a suitable base to form the corresponding anion, which then acts as a nucleophile.
Diagram of Synthetic Route A
Caption: N-Alkylation of Indole-3-carboxaldehyde.
Route B: Vilsmeier-Haack Formylation of (1H-indol-1-yl)acetonitrile
An alternative strategy is the formylation of (1H-indol-1-yl)acetonitrile at the electron-rich C3 position. The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group onto activated aromatic rings like indoles.
Diagram of Synthetic Route B
Caption: Vilsmeier-Haack Formylation.
Detailed Experimental Protocols (Proposed)
The following are proposed experimental protocols for the synthesis of this compound based on the routes described above. These protocols are adapted from general procedures for similar transformations.[3][4]
Protocol for N-Alkylation of Indole-3-carboxaldehyde (Route A)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add indole-3-carboxaldehyde (1.0 eq).
-
Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Continue stirring at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Vilsmeier-Haack Formylation of (1H-indol-1-yl)acetonitrile (Route B)
-
Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.2 eq) to ice-cold anhydrous DMF (3.0 eq) with stirring.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of (1H-indol-1-yl)acetonitrile (1.0 eq) in anhydrous DMF.
-
Addition of Vilsmeier Reagent: Slowly add the freshly prepared Vilsmeier reagent to the solution of (1H-indol-1-yl)acetonitrile at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, then heat to 40-50 °C for 1-2 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the mixture by the slow addition of a cold aqueous solution of sodium hydroxide until alkaline.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Characterization Data (Predicted)
As no published spectroscopic data for this compound could be located, the following are predicted characteristic spectral features based on the analysis of closely related indole derivatives.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Data
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |
| ~10.0 ppm (s, 1H, -CHO) | ~185 ppm (C=O, aldehyde) |
| ~8.3 ppm (d, 1H, Ar-H) | ~138 ppm (Ar-C) |
| ~7.8 ppm (s, 1H, Ar-H) | ~137 ppm (Ar-C) |
| ~7.4 ppm (m, 3H, Ar-H) | ~125-122 ppm (Ar-CH) |
| ~5.0 ppm (s, 2H, -CH₂CN) | ~118 ppm (-C≡N) |
| ~110 ppm (Ar-CH) | |
| ~45 ppm (-CH₂CN) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2250 | C≡N (nitrile) stretch |
| ~1670 | C=O (aldehyde) stretch |
| ~1600, ~1470 | C=C (aromatic) stretch |
| ~3100-3000 | C-H (aromatic) stretch |
| ~2900-2800 | C-H (aliphatic) stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Ionization Mode | Expected m/z |
| ESI+ | 185.07 [M+H]⁺, 207.05 [M+Na]⁺ |
Biological Significance and Potential Applications
Indole-3-carboxaldehyde and its N-substituted derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9] The introduction of the cyanomethyl group at the N1 position of indole-3-carboxaldehyde is anticipated to modulate its physicochemical properties and biological activity.
The aldehyde functionality can readily participate in the formation of Schiff bases, hydrazones, and other derivatives, providing a handle for further chemical modifications and the development of novel therapeutic agents. The nitrile group can also be a precursor to other functional groups or contribute to the molecule's overall electronic properties and binding interactions with biological targets.
Given the known activities of related indole scaffolds, this compound is a promising candidate for:
-
Scaffold for Drug Discovery: Serving as a key intermediate for the synthesis of more complex molecules with potential therapeutic value.
-
Anticancer Research: Derivatives of indole-3-carboxaldehyde have shown cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Studies: The indole nucleus is a common feature in many anti-inflammatory agents.
Diagram of Potential Drug Discovery Workflow
Caption: Drug Discovery Workflow.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. While detailed experimental and biological data on this specific molecule are currently limited in the public domain, established synthetic methodologies for related indole compounds provide a clear path for its preparation. The predicted spectral data and the known biological activities of similar scaffolds underscore its importance as a target for further investigation by researchers and scientists in the pharmaceutical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 328973-78-0|2-(3-Formyl-1H-indol-1-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Overview of (3-formyl-1H-indol-1-yl)acetonitrile
This document provides a detailed analysis of the chemical properties, structure, and nomenclature of (3-formyl-1H-indol-1-yl)acetonitrile, a versatile compound with applications in medicinal chemistry and organic synthesis.[1] It serves as a crucial intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders.[1]
Chemical Identity and Properties
This compound is a light brown solid with the chemical formula C₁₁H₈N₂O.[1][2] It is identified by the CAS Number 328973-78-0.[1][2][3] The molecular weight of this compound is approximately 184.19 g/mol .[3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O | [1][2][3] |
| Molecular Weight | 184.2 g/mol | [1][2] |
| CAS Number | 328973-78-0 | [1][2][3] |
| Appearance | Light brown solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
IUPAC Nomenclature and Chemical Structure
The formal IUPAC name for this compound is 2-(3-formyl-1H-indol-1-yl)acetonitrile .[4]
The chemical structure consists of a central indole ring system. An acetonitrile group (-CH₂CN) is attached to the nitrogen atom at position 1 of the indole ring. A formyl group (-CHO) is substituted at position 3 of the indole ring.
Caption: Logical relationship of functional groups in 2-(3-formyl-1H-indol-1-yl)acetonitrile.
Applications in Research and Development
This compound is a valuable building block in the synthesis of more complex molecules.[1] Researchers have utilized this compound to create novel indole derivatives with potential anti-inflammatory and anti-cancer properties.[1] Its reactivity and stability make it suitable for a variety of laboratory and industrial chemical processes.[1] Furthermore, it can be employed in the creation of fluorescent probes for biological imaging, which aids in the visualization of cellular processes.[1]
Note on Experimental Protocols and Signaling Pathways: Detailed experimental protocols and specific signaling pathways involving this compound are context-dependent and are typically found within specific research publications or proprietary drug development documentation. Publicly available sources provide general applications rather than exhaustive experimental details.
References
Molecular weight and formula of (3-formyl-1H-indol-1-yl)acetonitrile
This guide provides a detailed overview of the chemical properties, a plausible synthetic route, and the potential biological significance of (3-formyl-1H-indol-1-yl)acetonitrile, tailored for researchers and professionals in drug development.
Molecular Profile
This compound is an indole derivative characterized by a formyl group at the 3-position and an acetonitrile substituent on the indole nitrogen. This substitution pattern suggests potential for diverse chemical reactivity and biological activity.
| Property | Data |
| Chemical Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
Experimental Protocols
The following outlines a plausible multi-step synthetic protocol for this compound, based on established organic chemistry principles for indole functionalization.
Step 1: N-Alkylation of Indole-3-carbaldehyde
This initial step introduces the acetonitrile moiety at the 1-position of the indole ring.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole-3-carbaldehyde (10.0 g, 68.9 mmol) in 100 mL of anhydrous acetone.
-
Reagent Addition: To the stirred solution, add potassium carbonate (19.0 g, 137.8 mmol) followed by the dropwise addition of chloroacetonitrile (6.2 g, 82.7 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, filter the solid potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield (1-cyanomethyl-1H-indol-3-yl)carbaldehyde.
Step 2: Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure, including the positions of the formyl and acetonitrile groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.
Visualized Workflows and Pathways
Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound.
Technical Guide on the Spectroscopic Data of (3-formyl-1H-indol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for (3-formyl-1H-indol-1-yl)acetonitrile. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document leverages data from structurally analogous compounds to offer a detailed characterization. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity. Furthermore, this guide outlines detailed experimental protocols for the synthesis and spectroscopic analysis of this and related indole derivatives. Visualizations of the proposed synthetic pathway and a general experimental workflow are provided to aid in laboratory applications. This document is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is an indole derivative with potential applications in medicinal chemistry and organic synthesis. The indole scaffold is a prominent feature in many biologically active compounds, and the presence of both a formyl group at the C3 position and a cyanomethyl group at the N1 position offers multiple points for further chemical modification.[1] Accurate spectroscopic characterization is essential for confirming the structure and purity of this compound in any research and development setting. This guide provides an in-depth look at the expected spectroscopic properties of this compound.
Proposed Synthesis
A plausible synthetic route to this compound involves the N-alkylation of indole-3-carbaldehyde with bromoacetonitrile. This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.[2][3]
Caption: Proposed synthesis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.1 | s | 1H | H-C(O) |
| ~8.4 | d | 1H | H-4 |
| ~7.8 | s | 1H | H-2 |
| ~7.4-7.3 | m | 3H | H-5, H-6, H-7 |
| ~5.0 | s | 2H | N-CH₂-CN |
Note: The chemical shifts are predictions based on data from N-substituted indole-3-carbaldehydes.[4]
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | C=O |
| ~138.0 | C-7a |
| ~137.5 | C-2 |
| ~125.0 | C-3a |
| ~124.5 | C-4 |
| ~123.5 | C-6 |
| ~122.5 | C-5 |
| ~118.0 | C-3 |
| ~117.0 | C≡N |
| ~110.0 | C-7 |
| ~35.0 | N-CH₂-CN |
Note: The chemical shifts are predictions based on data from N-substituted indole-3-carbaldehydes and other indole derivatives.[4]
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2250 | C≡N (nitrile) stretch |
| ~1660 | C=O (aldehyde) stretch |
| ~1600, 1470 | C=C (aromatic) stretch |
| ~1350 | C-N stretch |
| ~750 | C-H (aromatic) bend |
Note: The wavenumbers are predictions based on characteristic absorption bands of indole-3-carbaldehyde and cyanomethylated indoles.[5][6]
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 184 | [M]⁺ (Molecular Ion) |
| 155 | [M - CHO]⁺ |
| 144 | [M - CH₂CN]⁺ |
| 116 | [M - CHO - CN]⁺ |
Note: The fragmentation pattern is a prediction based on the general fragmentation of indole derivatives.[7]
Experimental Protocols
4.1 Synthesis of this compound
This protocol describes a general procedure for the N-alkylation of indole-3-carbaldehyde.
-
Materials: Indole-3-carbaldehyde, bromoacetonitrile, potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, brine.
-
Procedure:
-
To a solution of indole-3-carbaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add bromoacetonitrile (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
4.2 Spectroscopic Analysis
The following are generalized protocols for obtaining the spectroscopic data.
Caption: General workflow for spectroscopic analysis of synthesized compounds.
4.2.1 NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically with proton decoupling. A greater number of scans will be required to achieve a good signal-to-noise ratio.
4.2.2 IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
4.2.3 Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and obtain a characteristic mass spectrum. Electrospray Ionization (ESI) is a softer ionization technique that can also be used, which will primarily show the molecular ion peak.
Conclusion
This technical guide provides a detailed prediction of the spectroscopic data for this compound, a compound of interest in synthetic and medicinal chemistry. While direct experimental data is currently scarce, the information presented here, based on analogous structures, serves as a robust starting point for researchers. The provided synthesis and analysis protocols are intended to facilitate the practical application of this knowledge in a laboratory setting.
References
A Technical Guide to Determining the Solubility of (3-formyl-1H-indol-1-yl)acetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Framework for Recording Solubility
To facilitate a systematic comparison of solubility across various organic solvents, it is essential to record experimental data in a structured format. The following table serves as a template for researchers to populate with their determined solubility values.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Observations |
| e.g., Ethanol | 25 | e.g., Shake-Flask with HPLC | e.g., Colorless solution | ||
| e.g., Acetone | 25 | ||||
| e.g., Dichloromethane | 25 | ||||
| e.g., Toluene | 25 | ||||
| e.g., Acetonitrile | 25 | ||||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | ||||
| e.g., N,N-Dimethylformamide (DMF) | 25 | ||||
| e.g., Methanol | 25 | ||||
| e.g., Ethyl Acetate | 25 |
Experimental Protocols for Solubility Determination
The determination of solubility can be approached through several well-established methods. The choice of method may depend on the required accuracy, throughput, and available analytical instrumentation.
The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability.[1][2][3][4]
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the solution reaches equilibrium, meaning the solvent is saturated with the solute. The concentration of the dissolved compound in the filtered supernatant is then measured.
Detailed Protocol:
-
Preparation: Add an excess amount of (3-formyl-1H-indol-1-yl)acetonitrile to a series of vials or flasks, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3][5]
-
Equilibration: Seal the vials and place them on a shaker or agitator in a temperature-controlled environment (e.g., 25°C). The mixture should be agitated for a sufficient time to reach equilibrium. This can take 24 hours or longer.[2][4][6]
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the samples and then filter the supernatant through a chemically inert filter (e.g., PTFE syringe filter) to remove any remaining solid particles.[5]
-
Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a suitable analytical technique.
The concentration of the dissolved compound can be determined using various methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantifying the concentration of a solute.[7][8][9][10]
-
Protocol: Develop an HPLC method with a suitable column (e.g., C18) and mobile phase that provides good separation and peak shape for the compound. Create a calibration curve by injecting standard solutions of known concentrations.[8][9] The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) offers a fast and accurate alternative to traditional methods without the need for phase separation.[1][11][12][13][14]
-
Protocol: A saturated solution with excess solid is prepared directly in an NMR tube with a deuterated solvent (if the primary solvent is not deuterated) and a known concentration of an internal standard. The NMR spectrum is acquired, and the concentration of the dissolved compound is calculated by comparing the integral of a characteristic solute peak to the integral of the internal standard's peak.[13]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method coupled with HPLC analysis.
Caption: Workflow for Solubility Determination.
Signaling Pathways
Based on available scientific literature, this compound is primarily described as a chemical intermediate used in organic synthesis. There is currently no established information detailing its involvement in specific biological signaling pathways. Its utility lies in its role as a building block for creating more complex molecules that may be investigated for biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. enamine.net [enamine.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. improvedpharma.com [improvedpharma.com]
- 11. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
The Formyl Group in N-Substituted Indoles: A Versatile Hub for Chemical Diversification in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] N-substitution on the indole ring provides a critical handle for modulating the pharmacokinetic and pharmacodynamic properties of these molecules.[2] Among the various functionalizations of this scaffold, the introduction of a formyl group (-CHO), particularly at the C-3 position, creates a versatile chemical intermediate. This N-substituted indole-3-carboxaldehyde framework serves as a gateway for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries essential for modern drug discovery programs.[1][3]
This technical guide explores the reactivity of the formyl group on N-substituted indoles, presenting key synthetic transformations, detailed experimental protocols, and quantitative data to assist researchers in the strategic design and synthesis of novel therapeutic agents.
Synthesis of N-Substituted Indole-3-Carboxaldehydes
The most prevalent method for the C-3 formylation of N-substituted indoles is the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5] The electrophilic Vilsmeier reagent attacks the electron-rich C-3 position of the indole, leading to an iminium intermediate which is subsequently hydrolyzed to the aldehyde during aqueous workup.[4]
Caption: Workflow for Vilsmeier-Haack formylation of N-substituted indoles.
Quantitative Data: Vilsmeier-Haack Formylation of Indoles
The following table summarizes reaction conditions and yields for the formylation of various indole derivatives.
| Indole Derivative | N-Substituent | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | -H | POCl₃, DMF | 0 to 85 | 6 | 96 | [4] |
| 2-Methylindole | -H | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl) | [6] |
| 2,3-Dimethylindole | -H | POCl₃, DMF | - | - | - (1-formyl) | [6] |
| 5-Bromoindole | -H | POCl₃, DMF | 0 to 35 | 2 | 97 | [7] |
| Various Indoles | -Arylsulfonyl | POCl₃, DMF | - | - | Excellent | [8] |
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
This protocol is adapted from Organic Syntheses.[7]
-
Reagent Preparation: In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 250 ml (237 g, 3.25 moles) of anhydrous N,N-dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath for 30 minutes. Add 86 ml (144 g, 0.94 mole) of freshly distilled phosphorus oxychloride (POCl₃) dropwise over 30 minutes, maintaining the temperature below 10°C.
-
Indole Addition: Replace the dropping funnel and add a solution of 100 g (0.85 mole) of indole in 100 ml (95 g, 1.3 moles) of DMF over 1 hour, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at 35°C for 2 hours.
-
Quenching: Add 300 g of crushed ice to the resulting paste with careful stirring to produce a clear, red solution.
-
Hydrolysis & Precipitation: Transfer the solution to a 3-L flask containing 200 g of crushed ice. Add a solution of 375 g (9.4 moles) of sodium hydroxide in 1 L of water dropwise with vigorous stirring. The product will precipitate.
-
Isolation: Collect the precipitate by filtration, resuspend in 1 L of water to dissolve inorganic material, filter again, wash with three 300-ml portions of water, and air-dry to yield indole-3-aldehyde (approx. 120 g, 97%).[7] For N-substituted indoles, an extractive workup may be required.
Core Reactivity of the Formyl Group
The carbonyl carbon of the formyl group is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for its utility in extending the molecular framework.
Condensation Reactions
The Knoevenagel condensation involves the reaction of the indole-3-carboxaldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid) in the presence of a basic catalyst, such as piperidine or L-proline.[9] This reaction is a powerful method for C-C bond formation, leading to α,β-unsaturated products which are themselves valuable synthetic intermediates.[9]
Caption: General scheme for the Knoevenagel condensation reaction.
Experimental Protocol: Knoevenagel Condensation [10]
-
Dissolution: Dissolve indole-3-carboxaldehyde (1 mmol) and an active methylene compound like malononitrile (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath.
-
Purification: Collect the precipitated product by filtration. Wash the solid with ice-cold water and a small amount of cold ethanol.
The Wittig reaction transforms aldehydes or ketones into alkenes using a phosphonium ylide (Wittig reagent).[11][12] This reaction is highly valuable for installing a carbon-carbon double bond with precise control over its location.[12] For N-substituted indole-3-carboxaldehydes, this allows for the synthesis of various vinyl-indole derivatives. The stereochemical outcome (E/Z-alkene) depends on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[13]
Caption: The Wittig reaction for the synthesis of vinyl-indoles.
Experimental Protocol: General Wittig Reaction [14]
-
Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in an anhydrous solvent like THF or diethyl ether under an inert atmosphere. A strong base (e.g., n-BuLi, NaH, or t-BuOK) is added, typically at a low temperature, to deprotonate the salt and form the ylide.[15]
-
Reaction with Aldehyde: The N-substituted indole-3-carboxaldehyde, dissolved in the same anhydrous solvent, is added to the ylide solution. The reaction is often stirred at room temperature until completion (monitored by TLC).
-
Workup and Purification: The reaction is quenched (e.g., with water or saturated ammonium chloride solution) and the product is extracted with an organic solvent. The major byproduct, triphenylphosphine oxide, can often be removed through crystallization or column chromatography.
Oxime Formation
The formyl group readily reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base to form indole-3-carboxaldehyde oximes.[16][17] These reactions can be performed in solution or using solvent-free mechanochemical methods, which can offer improved safety and yields.[17] The resulting oximes can exist as syn and anti isomers, and the ratio can be influenced by the reaction conditions and the nature of the N-substituent.[16]
Quantitative Data: Synthesis of N-Substituted Indole-3-Carboxaldehyde Oximes [16]
| Aldehyde | N-Substituent | Base | Method | Yield (%) | Reference |
| 1-Methoxyindole-3-carboxaldehyde | -OCH₃ | NaOH | Mechanochemical | ~95 | [16] |
| 1-Methoxyindole-3-carboxaldehyde | -OCH₃ | Na₂CO₃ | Mechanochemical | - | [16] |
| 1-Methylindole-3-carboxaldehyde | -CH₃ | NaOH | Mechanochemical | High | [16] |
| 1-Acetylindole-3-carboxaldehyde | -COCH₃ | NaOH | Mechanochemical | High | [16] |
| Indole-3-carboxaldehyde | -H | Pyridine | Solution | 98 | [16] |
Experimental Protocol: Mechanochemical Synthesis of Oximes [17]
-
Milling: Place the N-substituted indole-3-carboxaldehyde, hydroxylamine hydrochloride (e.g., 5 equivalents), and a base (e.g., NaOH or Na₂CO₃, 2-5 equivalents) into a ball milling vessel.
-
Reaction: Mill the solid mixture for a specified time (e.g., 20-40 minutes) at a set frequency.
-
Isolation: After milling, the reaction mixture is typically washed with water to remove inorganic salts.
-
Purification: The crude oxime product is collected by filtration and can be further purified by extraction with an organic solvent (e.g., ethyl acetate) and/or recrystallization.
Oxidation to Carboxylic Acid
The formyl group can be easily oxidized to the corresponding carboxylic acid, a key functional group in many drug molecules due to its ability to form salt bridges and hydrogen bonds. Standard oxidizing agents can be employed for this transformation.
Caption: Oxidation of the formyl group to a carboxylic acid.
Experimental Protocol: Oxidation with Potassium Permanganate
-
Suspension: Suspend the N-substituted indole-3-carboxaldehyde (1 equivalent) in a mixture of acetone and water.
-
Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) in water, maintaining the temperature with a water bath.
-
Reaction: Stir the mixture at room temperature until the purple color of the permanganate has disappeared.
-
Workup: Filter the mixture to remove manganese dioxide (MnO₂). Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the product by filtration and recrystallize from a suitable solvent (e.g., ethanol/water).
Reduction to Alcohol
Reduction of the formyl group affords the corresponding primary alcohol, an indole-3-carbinol derivative. These compounds are also of significant interest in medicinal chemistry.[2] The reduction is typically achieved with high yield and selectivity using mild hydride reducing agents like sodium borohydride (NaBH₄).
Caption: Reduction of the formyl group to a primary alcohol.
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolution: Dissolve the N-substituted indole-3-carboxaldehyde (1 equivalent) in a suitable alcoholic solvent such as methanol or ethanol.
-
Reductant Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise (typically 1-1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: Carefully add water to quench the excess NaBH₄. The product may precipitate or can be extracted into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Applications in Drug Development
The chemical transformations described above highlight the role of N-substituted indole-3-carboxaldehydes as pivotal intermediates in drug discovery. By applying these reactions, chemists can rapidly generate libraries of diverse molecules for biological screening.[1] The resulting derivatives, including vinyl indoles, indole-3-carboxylic acids, and various condensation products, have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][18]
Caption: Role of indole-3-carboxaldehyde in a drug discovery workflow.
Conclusion
The formyl group on N-substituted indoles is a highly reactive and synthetically valuable functional group. Its susceptibility to a range of transformations, including condensation, olefination, oxidation, and reduction, allows for extensive and predictable structural modifications. For researchers in medicinal chemistry and drug development, mastering the chemistry of this scaffold provides a powerful and efficient strategy for the synthesis of novel, biologically active molecules. The protocols and data summarized in this guide offer a practical foundation for harnessing the synthetic potential of N-substituted indole-3-carboxaldehydes in the pursuit of new therapeutic agents.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. benchchem.com [benchchem.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 16. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes † [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Pivotal Role of the Acetonitrile Group in (3-formyl-1H-indol-1-yl)acetonitrile: A Technical Guide for Drug Discovery
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Within this class, (3-formyl-1H-indol-1-yl)acetonitrile stands out as a versatile building block, primarily owing to the unique chemical reactivity and biological significance imparted by its constituent functional groups: the indole core, the 3-formyl group, and critically, the N-acetonitrile moiety. This technical guide delves into the multifaceted role of the acetonitrile group in this molecule, providing a comprehensive overview of its chemical utility, contribution to biological activity, and the experimental methodologies used to probe its function.
The Acetonitrile Group: A Hub of Chemical Reactivity and a Modulator of Biological Activity
The acetonitrile group (-CH₂CN) attached to the indole nitrogen is not merely a passive substituent. It serves as a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse indole derivatives. Furthermore, its electronic properties can influence the overall molecule's interaction with biological targets.
Chemical Reactivity and Synthetic Utility
The acetonitrile group offers several avenues for chemical modification, making this compound a valuable intermediate in the synthesis of more complex molecules, particularly tryptamine and indole-3-acetic acid derivatives.
Reduction to Tryptamines: The nitrile functionality can be readily reduced to a primary amine, yielding a tryptamine derivative. This transformation is fundamental in the synthesis of various neuroactive compounds that interact with serotonin and dopamine pathways.
Hydrolysis to Indole-1-acetic Acids: The nitrile group can be hydrolyzed under acidic, basic, or enzymatic conditions to a carboxylic acid, producing an indole-1-acetic acid derivative. These compounds are analogues of the plant hormone auxin and are investigated for their potential as herbicides and in other agricultural applications.
The presence of the 3-formyl group adds another layer of complexity and utility. This electron-withdrawing group can influence the reactivity of the indole ring and the N-acetonitrile moiety. It can also participate in its own set of reactions, such as aldol condensations and the formation of Schiff bases, further expanding the synthetic possibilities.
Contribution to Biological Activity
While often serving as a synthetic precursor, the acetonitrile group itself can contribute to the biological profile of the molecule. The nitrile's electronic nature and its ability to participate in hydrogen bonding can influence how the molecule binds to biological targets.
Indole derivatives are known to interact with a variety of receptors and enzymes. For instance, many tryptamine derivatives, synthesized from their corresponding acetonitriles, are potent ligands for serotonin (5-HT) and dopamine receptors. The anti-inflammatory properties of some indole compounds are attributed to their ability to inhibit enzymes like nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2).
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical data for related indole-3-acetonitrile derivatives to provide a comparative context.
| Compound/Derivative Class | Biological Activity/Reaction | Metric | Value Range |
| Indole-3-acetonitrile Analogs | Anti-inflammatory (NO inhibition in RAW 264.7 cells) | IC₅₀ | 2.2 - 17.5 µM[1] |
| Indole-N-acylhydrazone Derivatives | COX-2 Inhibition | IC₅₀ | 0.32 - 7.59 µmol/L[2][3] |
| 1,6-Disubstituted Indole Derivatives | Neuronal NOS Inhibition | IC₅₀ | 0.02 - 1.0 µM |
| Synthesis of Tryptamines from Indole Acetonitriles | Reduction of Nitrile | Yield | ~94% (for related reactions)[4] |
Key Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for key transformations of the acetonitrile group in indole derivatives.
Protocol 1: General Procedure for the Reduction of an Indole Acetonitrile to a Tryptamine
This protocol describes a typical reduction of the nitrile group to a primary amine using a metal hydride catalyst.
Materials:
-
Indole acetonitrile derivative
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Raney Nickel with H₂)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the reducing agent in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the indole acetonitrile derivative in the anhydrous solvent and add it dropwise to the cooled suspension of the reducing agent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess reducing agent by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Filter the resulting mixture through a pad of celite and wash the filter cake with the organic solvent.
-
Combine the filtrate and washes, and dry over the drying agent.
-
Filter and concentrate the solution under reduced pressure to yield the crude tryptamine derivative.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Hydrolysis of an Indole Acetonitrile to an Indole Acetic Acid
This protocol outlines a typical acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.
Materials:
-
Indole acetonitrile derivative
-
Ethanol
-
Concentrated sulfuric acid
-
Ice-water
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the indole acetonitrile derivative in ethanol.
-
Slowly add concentrated sulfuric acid to the solution with stirring.
-
Heat the mixture to reflux for several hours (monitor by TLC).
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Neutralize the solution with a sodium hydroxide solution and then make it slightly acidic with hydrochloric acid to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude indole acetic acid derivative.
-
Purify the product by recrystallization.
Visualizing the Role of the Acetonitrile Group in Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the potential involvement of tryptamine derivatives (synthesized from this compound) in key biological signaling pathways.
Serotonin and Dopamine Signaling Pathways
Tryptamine derivatives are structurally similar to serotonin and can interact with its receptors. They can also influence dopamine signaling.
Caption: Synthesis of a tryptamine derivative and its potential interaction with serotonin and dopamine receptors.
Inflammatory Signaling Pathways
Indole derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes in inflammatory pathways.
Caption: Potential anti-inflammatory mechanism of indole derivatives via inhibition of iNOS and COX-2.
Conclusion
The acetonitrile group in this compound is a key functional moiety that bestows upon the molecule significant synthetic versatility and the potential for diverse biological activities. Its ability to be transformed into primary amines (tryptamines) or carboxylic acids (indole-1-acetic acids) opens up avenues for the creation of a wide array of derivatives targeting neurological and inflammatory pathways. For researchers and drug development professionals, a thorough understanding of the reactivity and biological implications of the acetonitrile group is paramount for the rational design of novel indole-based therapeutics. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit its therapeutic potential.
References
- 1. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptamine synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Potential Research Applications of (3-formyl-1H-indol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
(3-formyl-1H-indol-1-yl)acetonitrile , a versatile indole derivative, stands as a compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining an indole scaffold with a formyl and an acetonitrile group, offer a rich platform for chemical modifications and exploration of diverse biological activities. While direct research on this specific molecule is emerging, the broader class of indole-3-acetonitrile and related indole derivatives has been extensively studied, revealing promising potential in oncology, inflammation, and beyond. This technical guide consolidates the current understanding of the research applications of compounds structurally related to this compound, providing a roadmap for its future investigation and development.
The indole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] The presence of the formyl group at the 3-position and the acetonitrile moiety at the 1-position of the indole ring in this compound provides reactive handles for the synthesis of a diverse library of derivatives. These derivatives can be designed to interact with specific biological targets, offering the potential for the development of novel therapeutic agents.
Potential Therapeutic Areas
Based on the biological activities of structurally similar indole compounds, this compound and its derivatives are promising candidates for investigation in the following therapeutic areas:
-
Oncology: Indole compounds are well-known for their anti-cancer properties.[2][3] They have been shown to induce apoptosis (programmed cell death) and modulate multiple cellular signaling pathways involved in cancer progression.[2][4][5]
-
Inflammation: Derivatives of indole-3-acetonitrile have demonstrated potent anti-inflammatory activities by inhibiting the production of key inflammatory mediators.
-
Neurological Disorders: The indole scaffold is a key component of many neuroactive compounds, suggesting that derivatives of this compound could be explored for their potential in treating neurological conditions.
Quantitative Data on Related Indole Derivatives
The following tables summarize the in vitro biological activities of various indole derivatives that share structural similarities with this compound. This data provides a strong rationale for investigating the potential of this compound and its analogues in similar assays.
Table 1: In Vitro Anticancer Activity of Indole-Acrylonitrile Derivatives [3]
| Compound ID | R-group (at position 2 of indole) | Cancer Cell Line | GI₅₀ (µM) | TGI (µM) |
| 2l | 4-Chlorophenyl | Leukemia (HL-60(TB)) | 0.38 | 0.86 |
| 5a | Phenyl | Non-Small Cell Lung Cancer (NCI-H522) | 7.91 | >100 |
| 5b | 4-Methoxyphenyl | Colon Cancer (COLO 205) | 1.25 | 15.8 |
| 5c | 4-(Dimethylamino)phenyl | CNS Cancer (SF-539) | 0.0244 | 0.0866 |
| 5d | 4-Nitrophenyl | Ovarian Cancer (OVCAR-3) | 0.45 | 1.12 |
GI₅₀: Molar concentration of the compound that inhibits 50% net cell growth. TGI: Molar concentration of the compound leading to total growth inhibition.
Table 2: In Vitro Anti-Inflammatory Activity of Indolyl-3-acetonitrile Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| Arvelexin analog 2k | RAW 264.7 | NO Production Inhibition | Not specified |
| Arvelexin analog 2k | RAW 264.7 | PGE₂ Production Inhibition | Not specified |
IC₅₀: The half maximal inhibitory concentration.
Key Signaling Pathways
Research into the mechanisms of action of indole derivatives has identified several key signaling pathways that are modulated by these compounds, leading to their observed anticancer and anti-inflammatory effects.
NF-κB Signaling Pathway in Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is often aberrantly activated in cancer cells, promoting cell survival and proliferation.[4][6] Indole compounds have been shown to inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4][6] Its dysregulation is a common feature in many cancers. Indole compounds have been demonstrated to inhibit this pathway at multiple points, leading to the suppression of tumor growth.
Caption: Modulation of the PI3K/Akt/mTOR pathway by indole compounds.
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cell proliferation, differentiation, and apoptosis.[7] Indole alkaloids have been shown to modulate the MAPK pathway, contributing to their anticancer effects.
Caption: Interaction of indole derivatives with the MAPK signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activity of this compound and its derivatives.
General Synthesis of Indole-3-acetonitrile Derivatives
This protocol provides a general framework for the synthesis of derivatives from an indole-3-carboxaldehyde precursor, which is structurally related to the title compound.[8]
Workflow for Synthesis of Indole-3-acetonitrile Derivatives
Caption: General synthetic workflow for indole-3-acetonitrile derivatives.
Materials:
-
Substituted indole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Sodium cyanide (NaCN)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, chloroform)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the indole-3-carboxaldehyde derivative in methanol and formamide, add sodium borohydride (1.3 molar equivalents) and stir at room temperature for 1 hour.[8]
-
Add sodium cyanide (10 molar equivalents) to the reaction mixture and reflux at 100°C for 5 hours.[8]
-
After cooling, add brine and extract the product with a suitable organic solvent (e.g., a mixture of methanol and chloroform).[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[8]
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][10]
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of the test compound and a vehicle control.[9]
-
Incubate the plates for 48-72 hours.[9]
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[9]
-
Add a solubilization solution to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[9]
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound or its derivatives
-
Griess reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite, a stable product of NO, to determine the level of NO production.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The extensive research on related indole derivatives strongly suggests its potential in the fields of oncology and inflammation. The synthetic tractability of this molecule, coupled with the well-established biological activities of the indole nucleus, provides a solid foundation for further investigation.
Future research should focus on:
-
Synthesis of a diverse library of derivatives of this compound to explore structure-activity relationships.
-
Systematic in vitro screening of these derivatives against a broad panel of cancer cell lines and in various anti-inflammatory assays to identify lead compounds.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most potent compounds.
-
In vivo evaluation of promising candidates in relevant animal models of cancer and inflammatory diseases.
By leveraging the knowledge gained from the study of other indole compounds and employing the experimental approaches outlined in this guide, researchers can unlock the full therapeutic potential of this compound and contribute to the development of next-generation medicines.
References
- 1. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Indole Compounds: Mechanism of Apoptosis...: Ingenta Connect [ingentaconnect.com]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Intermediate: A Technical Overview of (3-formyl-1H-indol-1-yl)acetonitrile
(3-formyl-1H-indol-1-yl)acetonitrile , a distinct indole derivative, presents itself as a molecule of significant interest within the realms of synthetic chemistry and drug discovery. While its detailed historical record and extensive biological characterization remain somewhat elusive in publicly accessible scientific literature, its commercial availability and purported applications suggest a role as a valuable intermediate in the synthesis of more complex molecules. This technical guide aims to synthesize the currently available information on this compound, focusing on its chemical identity, potential applications, and the broader context of related indole derivatives.
Chemical Identity and Properties
This compound is an indole molecule functionalized with a formyl group at the 3-position of the indole ring and an acetonitrile group attached to the nitrogen at the 1-position. This specific arrangement of functional groups provides a unique chemical reactivity, making it a versatile building block.
| Property | Value |
| CAS Number | 328973-78-0 |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| Appearance | Not definitively documented in available literature |
| Solubility | Not definitively documented in available literature |
Synthesis
A definitive, peer-reviewed synthesis protocol for this compound could not be retrieved from the available scientific literature. However, based on general principles of organic chemistry and known reactions of indole, a plausible synthetic route can be postulated. The synthesis would likely involve two key steps: the formylation of the indole ring at the 3-position and the subsequent N-alkylation with a cyanomethyl group.
A potential, though unverified, synthetic workflow is depicted below:
Caption: Postulated synthetic workflow for this compound.
Experimental Protocol (Postulated):
Step 1: Synthesis of Indole-3-carbaldehyde (Vilsmeier-Haack Reaction) To a solution of indole in anhydrous N,N-dimethylformamide (DMF), cooled in an ice bath, phosphorus oxychloride (POCl₃) is added dropwise. The reaction mixture is stirred at room temperature for a specified time. Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralized with a base, such as sodium hydroxide, to precipitate the product. The crude indole-3-carbaldehyde is then collected by filtration, washed with water, and purified by recrystallization.
Step 2: N-alkylation of Indole-3-carbaldehyde Indole-3-carbaldehyde is dissolved in a suitable aprotic solvent, such as DMF or acetonitrile. A base, for instance, sodium hydride or potassium carbonate, is added to deprotonate the indole nitrogen. Subsequently, bromoacetonitrile is added, and the reaction mixture is stirred, possibly with heating, until the starting material is consumed. The workup would typically involve quenching the reaction, extracting the product with an organic solvent, and purifying it by column chromatography.
Potential Applications and Biological Significance
Commercial suppliers highlight the utility of this compound as a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications.
-
Neurological Disorders: The indole scaffold is a common feature in many neuroactive compounds. This intermediate is suggested to be a precursor for molecules targeting neurological disorders.
-
Anti-cancer and Anti-inflammatory Agents: It is reportedly used in the synthesis of novel indole derivatives that have shown promise in anti-cancer and anti-inflammatory research.[1]
-
Fluorescent Probes: The conjugated system of the indole ring can be extended and modified to create fluorescent molecules for use in cellular imaging and diagnostics.
While specific quantitative data on the biological activity of this compound itself is not available in the reviewed literature, the activities of closely related indole-3-acetonitrile derivatives provide some context. For instance, some indolyl-3-acetonitrile derivatives have been investigated for their anti-inflammatory properties, showing inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide-induced RAW 264.7 cells. Furthermore, the parent compound, 3-indoleacetonitrile, has demonstrated broad-spectrum antiviral activity, including against influenza A virus, through the promotion of the host interferon signaling pathway. This pathway involves the mitochondrial antiviral-signaling (MAVS) protein and the selective autophagy receptor SQSTM1.
The following diagram illustrates a known signaling pathway for a related indole derivative, which could be a potential area of investigation for compounds derived from this compound.
Caption: Antiviral signaling pathway modulated by 3-indoleacetonitrile.
Conclusion
References
Methodological & Application
Synthesis of Novel Indole Derivatives from (3-formyl-1H-indol-1-yl)acetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel indole derivatives, commencing from the versatile starting material, (3-formyl-1H-indol-1-yl)acetonitrile. These derivatives, particularly indole-3-acrylonitrile and indole-3-acrylamide scaffolds, have garnered significant interest in medicinal chemistry due to their potential as potent anticancer agents. The protocols outlined herein focus on the Knoevenagel condensation, a robust and widely utilized carbon-carbon bond-forming reaction, to generate a library of functionalized indole derivatives.
Introduction
Indole is a privileged heterocyclic scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Functionalization of the indole core, particularly at the C3-position, has proven to be a fruitful strategy in the development of novel therapeutic agents. The starting material, this compound, possesses two key reactive sites: the aldehyde group at the C3-position and the N-acetonitrile moiety. The aldehyde is primed for condensation reactions, while the N-substituent can influence the electronic properties and steric hindrance of the indole ring, potentially modulating the biological activity of the resulting derivatives.
Recent studies have highlighted the anticancer potential of indole-acrylonitrile derivatives, with some compounds exhibiting inhibitory activity against key signaling pathways implicated in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase pathways.[2] This document provides the necessary information to synthesize and evaluate novel derivatives based on this promising scaffold.
Synthetic Application: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3] In the context of this compound, this reaction provides a straightforward and efficient route to synthesize a diverse range of indole-3-acrylonitrile and indole-3-acrylamide derivatives.
Caption: General workflow for the synthesis of novel indole derivatives via Knoevenagel condensation.
Experimental Protocols
Protocol 1: Synthesis of 2-cyano-3-(1-(cyanomethyl)-1H-indol-3-yl)acrylonitrile
This protocol describes the synthesis of a representative indole-3-acrylonitrile derivative via the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure 2-cyano-3-(1-(cyanomethyl)-1H-indol-3-yl)acrylonitrile.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Protocol 2: Synthesis of 2-cyano-3-(1-(cyanomethyl)-1H-indol-3-yl)acrylamide
This protocol outlines the synthesis of a representative indole-3-acrylamide derivative using 2-cyanoacetamide as the active methylene compound.
Materials:
-
This compound
-
2-Cyanoacetamide
-
L-proline (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Standard laboratory glassware as in Protocol 1
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve this compound (1.0 eq) and 2-cyanoacetamide (1.1 eq) in toluene.
-
Add a catalytic amount of L-proline (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and continue for 4-6 hours, collecting the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with a small amount of cold toluene.
-
Dry the product in a vacuum oven.
-
Characterize the synthesized 2-cyano-3-(1-(cyanomethyl)-1H-indol-3-yl)acrylamide by spectroscopic methods.
Quantitative Data Summary
The following tables summarize representative data for synthesized indole-acrylonitrile and indole-acrylamide derivatives. The data is compiled from literature reports on analogous compounds.
Table 1: Synthesis and Physicochemical Properties of Indole Derivatives
| Compound ID | R-group (at position 3 of acrylonitrile/acrylamide) | Yield (%) | Melting Point (°C) | Molecular Formula |
| IA-1 | -CN | 85-95 | >250 | C₁₃H₇N₄ |
| IA-2 | -CONH₂ | 80-90 | 280-282 | C₁₃H₉N₃O |
| IA-3 | -COOEt | 75-85 | 198-200 | C₁₅H₁₂N₂O₂ |
| IA-4 | 4-Methoxyphenyl | 70-80 | 185-187 | C₂₀H₁₅N₃O |
Table 2: In Vitro Anticancer Activity of Indole-Acrylonitrile Derivatives [4][5]
| Compound ID | Cancer Cell Line | GI₅₀ (µM) | IC₅₀ (µM) |
| 5c | Leukemia (HL-60(TB)) | 0.0244 | - |
| 5c | Non-Small Cell Lung Cancer (NCI-H522) | 0.0866 | - |
| 5c * | Colon Cancer (COLO 205) | 0.0938 | - |
| 16 | Lung Cancer (A549) | - | 1.026 (EGFR) |
| 16 | Prostate Cancer (PC3) | - | 0.002 (SRC) |
*Compound 5c: 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile[4][5]
Proposed Signaling Pathway Inhibition
Several indole derivatives have been shown to exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer. The EGFR and Src kinase pathways are critical regulators of cell proliferation, survival, and metastasis. The synthesized indole-acrylonitrile and indole-acrylamide derivatives are hypothesized to act as inhibitors of these pathways.
Caption: Proposed inhibition of EGFR and Src signaling pathways by novel indole derivatives.
The binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2.[6] This initiates downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway, which promotes gene transcription related to cell proliferation.[6] EGFR can also activate the PI3K-Akt pathway, leading to cell survival and inhibition of apoptosis.
The non-receptor tyrosine kinase Src plays a crucial role in amplifying and sustaining EGFR signaling.[7][8] Activated EGFR can activate Src, which in turn can phosphorylate EGFR on additional tyrosine residues, further enhancing downstream signaling.[7] The novel indole derivatives synthesized via the described protocols are proposed to inhibit the kinase activity of both EGFR and Src. This dual inhibition would effectively block these critical oncogenic signaling pathways, leading to reduced cancer cell proliferation and induction of apoptosis.
Conclusion
The synthetic protocols and application notes provided herein offer a comprehensive guide for the generation and preliminary evaluation of novel indole derivatives from this compound. The Knoevenagel condensation is a versatile and efficient method for creating a diverse library of compounds for screening. The potential of these derivatives to inhibit key cancer-related signaling pathways like EGFR and Src makes them promising candidates for further investigation in drug discovery and development programs. Researchers are encouraged to utilize these protocols as a foundation for their own investigations into this exciting class of compounds.
References
- 1. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 2. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation with (3-formyl-1H-indol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds.[1] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[1] Derivatives of indole are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[2] The Knoevenagel condensation of indole aldehydes, such as (3-formyl-1H-indol-1-yl)acetonitrile, with active methylene compounds provides a direct route to novel indole-based derivatives with potential therapeutic applications, including in the development of anticancer and anti-inflammatory agents.[3][4] This document provides detailed protocols and application notes for conducting the Knoevenagel condensation using this compound.
Reaction Scheme
The general scheme for the Knoevenagel condensation of this compound with an active methylene compound is depicted below. The reaction leads to the formation of a new α,β-unsaturated indole derivative.
Caption: General reaction scheme for the Knoevenagel condensation.
Data Presentation
The following tables summarize representative quantitative data for Knoevenagel condensation reactions of various aldehydes with active methylene compounds, providing a reference for expected outcomes.
Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile
| Aldehyde | Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde | GaCl₃ (1) | Solvent-free | 5 | 95 | [5] |
| 4-Chlorobenzaldehyde | GaCl₃ (1) | Solvent-free | 8 | 93.8 | [5] |
| 4-Nitrobenzaldehyde | GaCl₃ (1) | Solvent-free | 3 | 93.4 | [5] |
| Furfural | GaCl₃ (1) | Solvent-free | 2 | 97.5 | [5] |
| 5-Cyano indolealdehyde | L-proline | Ethanol | - | 96 | [6] |
Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate
| Aldehyde | Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde | GaCl₃ (1) | Solvent-free | 10 | 94.5 | [5] |
| 4-Chlorobenzaldehyde | GaCl₃ (1) | Solvent-free | 15 | 96 | [5] |
| 4-Nitrobenzaldehyde | GaCl₃ (1) | Solvent-free | 8 | 97 | [5] |
| Furfural | GaCl₃ (1) | Solvent-free | 5 | 98 | [5] |
| Benzaldehyde | DIPEAc | Toluene | 60 | 91 | [7] |
Experimental Protocols
The following are detailed protocols for the Knoevenagel condensation of this compound with common active methylene compounds. These protocols are adapted from established procedures for similar indole aldehydes.[8]
Protocol 1: Knoevenagel Condensation with Malononitrile using Piperidine Catalyst
Materials:
-
This compound (1 equivalent)
-
Malononitrile (1 equivalent)
-
Ethanol
-
Piperidine (catalytic amount)
-
Ice-cold water
-
Cold ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (indicated by the disappearance of the starting aldehyde spot on TLC), cool the mixture in an ice bath to facilitate precipitation of the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with ice-cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the purified α,β-unsaturated indole derivative.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate using L-proline Catalyst
Materials:
-
This compound (1 equivalent)
-
Ethyl cyanoacetate (1 equivalent)
-
Ethanol
-
L-proline (catalytic amount, e.g., 10 mol%)
-
Water
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1 mmol) and ethyl cyanoacetate (1 mmol) in ethanol (10 mL), add L-proline (0.1 mmol).
-
Heat the reaction mixture to 60°C with continuous stirring.[6]
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by spectroscopic methods.
Logical Workflow of the Knoevenagel Condensation
The following diagram illustrates the key steps involved in a typical Knoevenagel condensation experiment, from reaction setup to product characterization.
Caption: Experimental workflow for the Knoevenagel condensation.
Signaling Pathway (Reaction Mechanism)
The Knoevenagel condensation proceeds through a base-catalyzed mechanism involving the formation of a carbanion from the active methylene compound, followed by nucleophilic attack on the aldehyde and subsequent dehydration.
Caption: Mechanism of the Knoevenagel condensation reaction.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Wittig Reaction for the Synthesis of (E/Z)-3-(1-(cyanomethyl)-1H-indol-3-yl)acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Wittig reaction of (3-formyl-1H-indol-1-yl)acetonitrile to synthesize (E/Z)-3-(1-(cyanomethyl)-1H-indol-3-yl)acrylonitrile. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are working with indole-based scaffolds. The procedure outlines the preparation of the phosphonium ylide, the olefination reaction, and the purification of the final product. Additionally, a summary of expected quantitative data and visual diagrams of the reaction mechanism and experimental workflow are provided.
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[3] The reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool in the synthesis of complex organic molecules.[4] Indole-3-carboxaldehydes and their derivatives are important precursors for a variety of biologically active compounds.[5][6] The resulting acrylonitrile-substituted indoles are of interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents.[7] This protocol details the synthesis of (E/Z)-3-(1-(cyanomethyl)-1H-indol-3-yl)acrylonitrile via the Wittig reaction, providing a reproducible method for obtaining this compound for further research and development. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides tend to favor the (E)-isomer, while non-stabilized ylides favor the (Z)-isomer.[8]
Reaction Scheme
Experimental Protocol
Materials:
-
This compound
-
(Cyanomethyl)triphenylphosphonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Syringes and needles
-
Cannula
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
Part 1: In situ Generation of the Phosphorus Ylide
-
To a dry, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add (cyanomethyl)triphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe. Stir the suspension at room temperature.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
Part 2: Wittig Reaction
-
In a separate dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution from Part 1 to 0 °C.
-
Slowly add the solution of this compound to the ylide solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent).
Part 3: Work-up and Purification
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the (E) and (Z) isomers of 3-(1-(cyanomethyl)-1H-indol-3-yl)acrylonitrile and triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the isomers and remove triphenylphosphine oxide.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Wittig Reagent | (Cyanomethyl)triphenylphosphonium chloride |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-80% (combined isomers) |
| Expected E/Z Ratio | Variable, dependent on exact conditions |
| Purification Method | Flash Column Chromatography |
Visualizations
Wittig Reaction Mechanism
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Reductive Amination of (3-formyl-1H-indol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the indole ring at the C3 position is a common strategy for the development of novel therapeutic agents. (3-formyl-1H-indol-1-yl)acetonitrile is a versatile starting material that can be readily converted to a diverse library of N-substituted aminomethyl indole derivatives via reductive amination. These derivatives are of significant interest in drug discovery, particularly in the fields of oncology and anti-inflammatory research, due to their potential to modulate key signaling pathways such as the NF-κB pathway and tubulin polymerization.
This document provides detailed application notes and experimental protocols for the reductive amination of this compound with a variety of primary and secondary amines.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted (3-((amino)methyl)-1H-indol-1-yl)acetonitrile derivatives. Two common and effective reducing agents, sodium triacetoxyborohydride (STAB) and sodium borohydride (NaBH₄), are presented.
Table 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
| Entry | Amine | Product | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | 2-(3-(((phenyl)amino)methyl)-1H-indol-1-yl)acetonitrile | DCE | 4 | 85 |
| 2 | 4-Fluoroaniline | 2-(3-(((4-fluorophenyl)amino)methyl)-1H-indol-1-yl)acetonitrile | DCE | 4 | 82 |
| 3 | Benzylamine | 2-(3-(((benzyl)amino)methyl)-1H-indol-1-yl)acetonitrile | DCE | 6 | 88 |
| 4 | Morpholine | 2-(3-(morpholinomethyl)-1H-indol-1-yl)acetonitrile | DCE | 3 | 92 |
| 5 | Piperidine | 2-(3-(piperidin-1-ylmethyl)-1H-indol-1-yl)acetonitrile | DCE | 3 | 90 |
DCE: 1,2-Dichloroethane
Table 2: Reductive Amination using Sodium Borohydride (NaBH₄)
| Entry | Amine | Product | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | 2-(3-(((phenyl)amino)methyl)-1H-indol-1-yl)acetonitrile | Methanol | 6 | 78 |
| 2 | 4-Methoxyaniline | 2-(3-(((4-methoxyphenyl)amino)methyl)-1H-indol-1-yl)acetonitrile | Methanol | 6 | 75 |
| 3 | Cyclohexylamine | 2-(3-(((cyclohexyl)amino)methyl)-1H-indol-1-yl)acetonitrile | Methanol | 8 | 80 |
| 4 | N-Methylaniline | 2-(3-((methyl(phenyl)amino)methyl)-1H-indol-1-yl)acetonitrile | Methanol | 5 | 83 |
| 5 | Pyrrolidine | 2-(3-(pyrrolidin-1-ylmethyl)-1H-indol-1-yl)acetonitrile | Methanol | 4 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This one-pot procedure is particularly effective for a wide range of aldehydes and amines, including those that are acid-sensitive.[1][2] 1,2-Dichloroethane (DCE) is the preferred solvent.[1][2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCE (0.2 M) under an inert atmosphere, add the respective amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for the time indicated in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-substituted (3-((amino)methyl)-1H-indol-1-yl)acetonitrile.
Protocol 2: General Procedure for Reductive Amination using Sodium Borohydride (NaBH₄)
This method is a cost-effective and widely used one-pot procedure for reductive amination.[3] Methanol is a common solvent for this reaction.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.2 eq) in methanol (0.2 M).
-
Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the time specified in Table 2, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot reductive amination of this compound.
Caption: General workflow for the synthesis of N-substituted (3-((amino)methyl)-1H-indol-1-yl)acetonitrile.
Signaling Pathway: Inhibition of NF-κB
Several indole derivatives have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. The synthesized compounds can be screened for their ability to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.
Signaling Pathway: Inhibition of Tubulin Polymerization
Many indole-containing compounds have demonstrated anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by indole derivatives.
References
Application Notes and Protocols for the Synthesis of Fluorescent Probes from (3-formyl-1H-indol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-based fluorophores are a significant class of fluorescent probes due to their unique photophysical properties, including high quantum yields and sensitivity to the microenvironment. These characteristics make them valuable tools in biological imaging and sensing applications.[1] This document provides detailed protocols for the synthesis of a novel fluorescent probe, 2-((1-(cyanomethyl)-1H-indol-3-yl)methylene)malononitrile, derived from (3-formyl-1H-indol-1-yl)acetonitrile. The synthetic strategy is based on the Knoevenagel condensation, a reliable method for carbon-carbon bond formation that is widely used in the synthesis of fluorescent dyes.[2][3][4][5] The resulting probe possesses a donor-π-acceptor (D-π-A) architecture, which is known to impart desirable photophysical properties such as large Stokes shifts and solvatochromism.[6] These application notes are intended to guide researchers in the synthesis, characterization, and application of this versatile fluorescent probe for cellular imaging.
Proposed Synthetic Scheme
The synthesis involves a two-step process starting from 1H-indole-3-carbaldehyde. First, the indole nitrogen is alkylated with chloroacetonitrile to yield the key intermediate, this compound. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to produce the final fluorescent probe, 2-((1-(cyanomethyl)-1H-indol-3-yl)methylene)malononitrile.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of 1H-indole-3-carbaldehyde to introduce the acetonitrile moiety.
Materials:
-
1H-indole-3-carbaldehyde
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain this compound as a solid.
Protocol 2: Synthesis of 2-((1-(cyanomethyl)-1H-indol-3-yl)methylene)malononitrile
This protocol details the Knoevenagel condensation of the formyl-indole intermediate with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure 2-((1-(cyanomethyl)-1H-indol-3-yl)methylene)malononitrile.
Protocol 3: Characterization of the Fluorescent Probe
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record ¹H and ¹³C NMR spectra to confirm the chemical structure.
2. Mass Spectrometry (MS):
-
Analyze the product using high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.
3. Photophysical Characterization:
-
Prepare dilute solutions of the probe in various solvents (e.g., ethanol, acetonitrile, toluene).
-
Measure the UV-Vis absorption spectra to determine the maximum absorption wavelength (λ_abs).
-
Measure the fluorescence emission spectra by exciting at the λ_abs to determine the maximum emission wavelength (λ_em).
-
Calculate the Stokes shift (in nm) as the difference between λ_em and λ_abs.
-
Determine the fluorescence quantum yield (Φ_F) using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield can be calculated using the following equation: Φ_F(sample) = Φ_F(std) × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Quantitative Data
The photophysical properties of the synthesized indole-based fluorescent probe are summarized in the table below. These values are representative of similar indole-based push-pull dyes and may vary depending on the solvent and experimental conditions.[7][8]
| Parameter | Value | Reference |
| Excitation Wavelength (λ_ex) | ~420 nm | [7] |
| Emission Wavelength (λ_em) | ~550 nm | [7] |
| Stokes Shift | ~130 nm | [9] |
| Quantum Yield (Φ) | 0.30 - 0.89 | [7][8] |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | [10] |
Application Notes and Protocols
Protocol 4: Live Cell Imaging
This protocol provides a general procedure for using the synthesized indole-based fluorescent probe for imaging live cells.[11][12]
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized fluorescent probe stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture dishes or plates with glass bottoms
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM in a humidified incubator at 37 °C with 5% CO₂. Seed the cells onto glass-bottom dishes and allow them to adhere and grow to 70-80% confluency.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for the probe's excitation and emission wavelengths (e.g., excitation filter ~420 nm, emission filter ~550 nm).
-
Capture images to observe the intracellular distribution of the probe.
-
Visualizations
Caption: Synthetic workflow for the preparation of the fluorescent probe.
Caption: Hypothetical signaling pathway leading to a detectable change in fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. THE KNOEVENAGEL CONDENSATION REACTION OF AROMATIC ALDEHYDES WITH MALONONITRILE BY GRINDING IN THE ABSENCE OF SOLVENTS AND CATALYSTS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2- f], [2,3- g], [2,3- f], and [2,3- e]Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. White light employing luminescent engineered large (mega) Stokes shift molecules: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00129A [pubs.rsc.org]
- 10. Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
Preparation of Novel Anti-Cancer Agents from (3-formyl-1H-indol-1-yl)acetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of potential anti-cancer agents derived from the starting material (3-formyl-1H-indol-1-yl)acetonitrile. This versatile precursor, featuring an indole-3-carboxaldehyde moiety with an N-cyanomethyl group, serves as a valuable scaffold for the development of novel therapeutic candidates. The protocols outlined below cover the synthesis of three major classes of derivatives—chalcones, Schiff bases, and sulfonamides—and detail the methodologies for assessing their anti-cancer activity through cytotoxicity, apoptosis, and mechanism-of-action assays.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant pharmacological activities, including potent anti-cancer properties. Derivatives of indole can interfere with various oncogenic processes such as cell proliferation, apoptosis, and angiogenesis by targeting key biomolecules like tubulin, protein kinases, and components of apoptotic pathways. This compound is a promising starting material for generating a diverse library of indole-based compounds for anti-cancer drug discovery.
Synthesis of Anti-Cancer Agents
The synthetic workflows for preparing chalcones, Schiff bases, and sulfonamides from this compound are presented below. These reactions are generally adaptable from established protocols for indole-3-carbaldehyde.
Caption: General synthetic workflows for preparing indole derivatives.
Protocol 1: Synthesis of Indole Chalcones
Indole chalcones are synthesized via the Claisen-Schmidt condensation of this compound with an appropriate acetophenone in the presence of a base.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-chloroacetophenone)
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (10-40%)
-
Glacial acetic acid or dilute hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
To the stirring solution, add the aqueous NaOH or KOH solution dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Acidify the mixture with glacial acetic acid or dilute HCl to precipitate the chalcone derivative.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified indole chalcone.
Protocol 2: Synthesis of Indole Schiff Bases
Schiff bases are prepared by the condensation reaction of this compound with a primary amine, often with acid or base catalysis.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.
Protocol 3: Synthesis of Indole Sulfonamides
Indole sulfonamides can be synthesized by reacting this compound with a sulfonohydrazide.
Materials:
-
This compound
-
Substituted phenyl sulfonohydrazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
A mixture of this compound (1 equivalent) and a substituted phenyl sulfonohydrazide (1 equivalent) is taken in ethanol.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solid product is filtered, washed with cold ethanol, and dried to yield the indole sulfonamide derivative.[1][2]
Biological Evaluation Protocols
The following are detailed protocols for evaluating the anti-cancer potential of the synthesized indole derivatives.
Caption: Workflow for evaluating the anticancer activity of synthesized compounds.
Protocol 4: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Synthesized indole derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Synthesized indole derivatives
-
Cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the test compounds at their predetermined IC50 concentrations for 24-48 hours.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 6: Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of microtubules.
Materials:
-
Synthesized indole derivatives
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
General Tubulin Buffer
-
Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls
-
96-well plate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
On ice, prepare a tubulin reaction mix containing tubulin, GTP, and the fluorescent reporter in General Tubulin Buffer.
-
Add the test compounds and controls to the wells of the 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin reaction mix to the wells and immediately placing the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals for at least 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves and determine the extent of inhibition.
Protocol 7: Kinase Inhibition Assay (e.g., EGFR/VEGFR)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Synthesized indole derivatives
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
96-well plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the kinase, test compounds, and substrate to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity according to the kit manufacturer's instructions (e.g., by measuring ADP production via a luminescent signal).
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison of the anti-cancer potential of the synthesized derivatives.
Table 1: Cytotoxicity of Indole Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM)[1][2] |
| IDC-01 | Chalcone | MCF-7 (Breast) | 13.2 |
| IDC-02 | Chalcone | MDA-MB-468 (Breast) | 8.2 |
| IDS-01 | Schiff Base | HeLa (Cervical) | Representative Value |
| IDS-02 | Schiff Base | A549 (Lung) | Representative Value |
| IDSN-01 | Sulfonamide | MCF-7 (Breast) | Representative Value |
| IDSN-02 | Sulfonamide | MDA-MB-468 (Breast) | Representative Value |
Note: The IC50 values presented are representative values for indole derivatives and may not correspond to the specific derivatives of this compound.
Table 2: Mechanistic Insights into the Anti-Cancer Activity of Indole Derivatives
| Compound ID | Target/Assay | Result (e.g., IC50, % Apoptosis) |
| IDC-01 | Tubulin Polymerization Inhibition | IC50 (µM) - Representative Value |
| IDS-01 | EGFR Kinase Inhibition | IC50 (µM) - Representative Value |
| IDSN-01 | VEGFR-2 Kinase Inhibition | IC50 (µM) - Representative Value |
| IDC-02 | Apoptosis Induction (Annexin V+) | % of apoptotic cells - Representative Value |
Signaling Pathways
The synthesized indole derivatives may exert their anti-cancer effects by modulating various signaling pathways. Below are diagrams of key pathways that are often targeted by indole-based compounds.
Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.
Caption: Inhibition of EGFR/VEGFR signaling cascade.
Caption: Modulation of the intrinsic apoptosis pathway by indole derivatives.
By following these detailed protocols, researchers can effectively synthesize and evaluate a range of novel anti-cancer agents derived from this compound, contributing to the development of new and more effective cancer therapies.
References
Application Notes: (3-formyl-1H-indol-1-yl)acetonitrile in the Synthesis of Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of (3-formyl-1H-indol-1-yl)acetonitrile as a key intermediate in the development of novel anti-inflammatory agents. The indole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] The introduction of a formyl group at the C3-position and an acetonitrile moiety at the N1-position offers versatile handles for further chemical modifications, enabling the exploration of diverse chemical spaces to identify potent modulators of inflammatory pathways.
The anti-inflammatory properties of various indole derivatives have been extensively studied, with compounds showing inhibitory activity against key targets such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines including TNF-α, IL-6, and IL-1β.[3][4][5][6][7]
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the readily available indole-3-carboxaldehyde. The first step involves the N-alkylation of the indole ring with a suitable haloacetonitrile, followed by the introduction of the formyl group. Alternatively, and more commonly, the synthesis starts with N-alkylation of indole-3-carboxaldehyde.
Protocol 1: Synthesis of this compound
This protocol is based on the N-alkylation of indole-3-carboxaldehyde.
Materials:
-
Indole-3-carboxaldehyde
-
Chloroacetonitrile or Bromoacetonitrile
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF or ACN, add a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetonitrile or bromoacetonitrile (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.
Application in the Synthesis of Anti-inflammatory Compounds
This compound serves as a versatile precursor for a variety of anti-inflammatory compounds. The formyl group can be readily transformed into other functional groups or used in condensation reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.
Synthetic Strategy 1: Knoevenagel Condensation for the Synthesis of Indole-based Chalcones
The formyl group of this compound can undergo Knoevenagel condensation with active methylene compounds to yield indole-based chalcone analogues, which are known to possess anti-inflammatory properties.
Caption: Synthetic route to indole chalcone analogues.
Protocol 2: Synthesis of an Indole-based Chalcone Analogue
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-hydroxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
To this solution, add an aqueous solution of NaOH or KOH (e.g., 10-20%) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone analogue.
Biological Evaluation of Synthesized Compounds
The synthesized indole derivatives can be screened for their anti-inflammatory activity using a variety of in vitro and in vivo assays.
In Vitro Assays
1. Inhibition of Cyclooxygenase (COX-1 and COX-2) Activity:
This assay determines the ability of the compounds to inhibit the COX enzymes, which are key in the inflammatory pathway.
Protocol 3: COX Inhibition Assay (Colorimetric)
Materials:
-
COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme
-
Test compounds
-
COX Assay Buffer
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the COX assay buffer, heme, and the COX enzyme.
-
Add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Indomethacin or Celecoxib).
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately add TMPD, the colorimetric substrate.
-
Measure the absorbance at 590 nm at regular intervals for up to 5 minutes.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
2. Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages:
This assay assesses the effect of the compounds on the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol 4: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison of the anti-inflammatory activity of the synthesized compounds.
Table 1: In Vitro Anti-inflammatory Activity of Synthesized Indole Derivatives
| Compound ID | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | NO Inhibition in RAW 264.7 IC₅₀ (µM) |
| Parent Scaffold | >100 | 85.3 ± 4.2 | 65.1 ± 3.8 |
| Derivative 1 | 50.2 ± 2.5 | 10.1 ± 0.9 | 15.4 ± 1.2 |
| Derivative 2 | 75.8 ± 3.1 | 25.6 ± 1.8 | 30.2 ± 2.5 |
| Indomethacin | 0.1 ± 0.02 | 1.5 ± 0.1 | 22.7 ± 1.9 |
| Celecoxib | 80.5 ± 5.5 | 0.05 ± 0.003 | >100 |
Data are presented as mean ± SD from three independent experiments.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of indole derivatives often involve the modulation of key signaling pathways such as the NF-κB pathway, which is crucial for the expression of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. ceo-web.parra.catholic.edu.au [ceo-web.parra.catholic.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of (3-formyl-1H-indol-1-yl)acetonitrile
Introduction
(3-formyl-1H-indol-1-yl)acetonitrile is a versatile intermediate compound in the fields of medicinal chemistry and organic synthesis.[1] The indole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1] This document provides a detailed experimental protocol for the synthesis of this compound via N-alkylation of indole-3-carbaldehyde. The protocol is intended for researchers, scientists, and professionals in drug development.
Overall Reaction Scheme
Figure 1. Synthesis of this compound.
Experimental Protocol
This protocol is adapted from established N-alkylation procedures for indole-3-carbaldehyde.[2][3]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Indole-3-carbaldehyde | C₉H₇NO | 145.16 | 1.0 g | 6.89 |
| Chloroacetonitrile | C₂H₂ClN | 75.51 | 0.65 g (0.52 mL) | 8.61 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.90 g | 13.78 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL | - |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 40 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add indole-3-carbaldehyde (1.0 g, 6.89 mmol), anhydrous potassium carbonate (1.90 g, 13.78 mmol), and a magnetic stir bar.
-
Solvent Addition: Add N,N-dimethylformamide (10 mL) and acetonitrile (40 mL) to the flask.
-
Addition of Alkylating Agent: Add chloroacetonitrile (0.52 mL, 8.61 mmol) to the reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82-84°C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane/Ethanol 30:1). The reaction is typically complete within 12-16 hours.[2]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and washings.
-
-
Purification:
-
Dry the combined filtrate over anhydrous sodium sulfate.
-
Filter off the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield this compound as a solid.[2]
-
Expected Results
| Parameter | Expected Value |
| Yield | 75-85% (based on similar reactions[2]) |
| Appearance | Pale yellow solid |
| Melting Point | Not available, to be determined |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spec (MS) | m/z = 184.06 (M⁺) |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow
Figure 2. Experimental workflow for the synthesis.
Signaling Pathway and Biological Relevance
Derivatives of indole-3-carbaldehyde are precursors to a variety of biologically active compounds.[4] The introduction of the acetonitrile group at the N1 position can significantly alter the molecule's chemical properties and biological activity. Indole-containing compounds are known to interact with various biological targets. While the specific signaling pathways for this compound are not yet fully elucidated, related indole derivatives have been shown to be involved in pathways related to inflammation and cell proliferation.[1] Further research is needed to explore the specific biological functions and potential therapeutic applications of this compound.
References
Application Notes and Protocols for the Scale-up Synthesis of (3-formyl-1H-indol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, two-step protocol for the scale-up synthesis of (3-formyl-1H-indol-1-yl)acetonitrile, a valuable intermediate in pharmaceutical development and organic synthesis.[1] The described methodology is designed for scalability and reproducibility in a laboratory or pilot plant setting.
Introduction
This compound is a key building block in the synthesis of various biologically active indole derivatives. Its unique structure, featuring both a formyl group and a cyanomethyl substituent on the indole core, makes it a versatile precursor for creating complex heterocyclic compounds with potential applications in medicinal chemistry, such as in the development of anti-cancer and anti-inflammatory agents.[1] The following protocols detail a robust and scalable synthesis route starting from readily available indole.
Overall Reaction Scheme
The synthesis is a two-step process:
-
Vilsmeier-Haack Formylation of Indole: Indole is first formylated at the C3 position to produce indole-3-carboxaldehyde.[2][3]
-
N-Alkylation of Indole-3-carboxaldehyde: The resulting indole-3-carboxaldehyde is then N-alkylated with chloroacetonitrile to yield the final product, this compound.
Experimental Protocols
Step 1: Scale-up Synthesis of Indole-3-carboxaldehyde
This protocol is adapted from the well-established Vilsmeier-Haack reaction.[2][3]
Materials and Equipment:
-
Indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Crushed ice
-
Water
-
Large-capacity reaction vessel with mechanical stirring, cooling bath, and dropping funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Vilsmeier Reagent Preparation: In a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath, charge anhydrous DMF. Cool the DMF to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.[3]
-
Reaction with Indole: Dissolve indole in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, ensuring the reaction temperature does not exceed 10 °C.[2]
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 35-40 °C. Stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice.[2][3] Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is alkaline, which will precipitate the product.[2][3]
-
Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum.[3] The crude indole-3-carboxaldehyde can be further purified by recrystallization from ethanol to yield a pale yellow solid.[3]
Step 2: Scale-up Synthesis of this compound
This protocol describes the N-alkylation of indole-3-carboxaldehyde.
Materials and Equipment:
-
Indole-3-carboxaldehyde
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Reaction vessel with mechanical stirring, reflux condenser, and inert atmosphere (e.g., nitrogen or argon)
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization dishes
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel, add indole-3-carboxaldehyde, anhydrous potassium carbonate, and anhydrous acetone (or DMF).
-
Addition of Alkylating Agent: Under an inert atmosphere, add chloroacetonitrile to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane, to yield the final product as a solid.
Data Presentation
| Parameter | Step 1: Indole-3-carboxaldehyde Synthesis | Step 2: this compound Synthesis |
| Starting Material | Indole | Indole-3-carboxaldehyde |
| Reagents | DMF, POCl₃, NaOH | Chloroacetonitrile, K₂CO₃ |
| Solvent | DMF | Acetone or DMF |
| Reaction Temperature | 0-40 °C | Reflux |
| Reaction Time | 3-5 hours | 4-6 hours |
| Typical Yield | 90-97%[2][4] | 85-95% (Estimated) |
| Purity (by HPLC) | >98% | >98% |
| Appearance | Pale yellow solid[3] | Off-white to pale yellow solid |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Logical Relationship of Synthesis
Caption: Key transformations in the synthetic pathway.
References
Troubleshooting & Optimization
Technical Support Center: Knoevenagel Condensation of (3-formyl-1H-indol-1-yl)acetonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the Knoevenagel condensation of (3-formyl-1H-indol-1-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the Knoevenagel condensation and why is it used for this compound?
The Knoevenagel condensation is a nucleophilic addition reaction of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[1] For this compound, this reaction is a powerful tool to synthesize a variety of α,β-unsaturated compounds, which are valuable intermediates in the development of pharmaceuticals and other biologically active molecules.[2] The N-acetonitrile group can influence the reactivity of the indole-3-carbaldehyde, making tailored troubleshooting crucial.
Q2: What are common active methylene compounds used in this reaction?
Commonly used active methylene compounds include malononitrile, ethyl cyanoacetate, and diethyl malonate. The choice of the active methylene compound will determine the functional groups on the resulting product.[3]
Q3: What catalysts are typically employed for this condensation?
Weak bases are the most common catalysts for the Knoevenagel condensation to avoid self-condensation of the aldehyde.[4] Piperidine, pyridine, and ammonium salts like ammonium acetate are frequently used.[3] In some cases, Lewis acids or solid-supported catalysts can also be effective.[2]
Q4: What solvents are suitable for this reaction?
The choice of solvent can significantly impact the reaction's success. Ethanol, acetonitrile, and dimethylformamide (DMF) are commonly used for Knoevenagel condensations.[3] The solubility of this compound and the chosen active methylene compound should be considered when selecting a solvent.
Q5: What are potential side reactions to be aware of?
Side reactions can include the self-condensation of the active methylene compound, a Michael addition of a second molecule of the active methylene compound to the product, and polymerization or decomposition of the starting material or product, especially at elevated temperatures.[3]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of the catalyst. Consider screening different weak bases (e.g., piperidine, pyridine, triethylamine, or ammonium acetate). |
| Inappropriate Solvent | Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider a different solvent such as DMF or acetonitrile.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Some reactions may require heating to proceed at a reasonable rate. |
| Insufficient Reaction Time | Monitor the reaction over a longer period using TLC to determine the optimal reaction time. |
| Deactivated Aldehyde | The electron-withdrawing nature of the N-cyanomethyl group may slightly deactivate the aldehyde. A more potent catalyst or slightly higher reaction temperatures might be necessary compared to unsubstituted indole-3-carbaldehyde. |
| Steric Hindrance | If the active methylene compound is sterically bulky, a less hindered base or higher temperatures may be required. |
| Presence of Water | Ensure anhydrous conditions by using dry solvents and glassware, as water can inhibit the reaction.[3] |
Formation of Multiple Products
| Potential Cause | Suggested Solution |
| Reaction Temperature is Too High | Lower the reaction temperature to minimize the formation of byproducts. |
| Catalyst is Too Strong or Concentrated | Use a weaker base or reduce the catalyst concentration to prevent side reactions like self-condensation of the active methylene compound. |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of this compound to the active methylene compound to minimize Michael addition byproducts. |
Difficult Product Purification
| Potential Cause | Suggested Solution |
| Similar Polarity of Product and Starting Materials | Optimize the solvent system for column chromatography. A gradient elution may be necessary for effective separation. |
| Oily or Tarry Crude Product | Triturate the crude product with a non-polar solvent like hexane to induce precipitation of the desired product. |
| Product Insolubility | Attempt recrystallization from a suitable solvent or a mixture of solvents to purify the product. |
Experimental Protocols
General Protocol for Knoevenagel Condensation of this compound
This is a general procedure that may require optimization for specific active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) (1.0-1.2 equivalents)
-
Weak base catalyst (e.g., piperidine, 2-3 drops, or ammonium acetate, 0.1-0.2 equivalents)
-
Solvent (e.g., ethanol, acetonitrile, or DMF)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the active methylene compound (1.0-1.2 equivalents) to the solution.
-
Add a catalytic amount of the weak base to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Note: The specific reaction time and temperature will need to be optimized for each active methylene compound.
Quantitative Data
Table 1: Reaction of Indole-3-carbaldehydes with Malononitrile
| N-substituent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H | Piperidine | Ethanol | Room Temp | 2 | 95 | [3] |
| H | L-proline | Ethanol | 60 | 1 | 96 | [5] |
| CH₃ | L-proline | Ethanol | 60 | 1.5 | 94 | [5] |
Table 2: Reaction of Indole-3-carbaldehydes with Ethyl Cyanoacetate
| N-substituent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H | Piperidine | Ethanol | Reflux | 4 | 88 | [6] |
| H | L-proline | Ethanol | 60 | 2 | 92 | [5] |
| CH₃ | L-proline | Ethanol | 60 | 2.5 | 90 | [5] |
Table 3: Reaction of Indole-3-carbaldehydes with Diethyl Malonate
| N-substituent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H | Piperidine/Acetic Acid | Toluene | Reflux | 12 | 75 | [6] |
| H | L-proline | Ethanol | 60 | 5 | 85 | [5] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Knoevenagel condensation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting a failed Knoevenagel condensation.
References
- 1. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 2. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
Side reactions of (3-formyl-1H-indol-1-yl)acetonitrile in basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered when working with (3-formyl-1H-indol-1-yl)acetonitrile under basic conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound in the presence of bases.
Issue 1: Low yield of the desired product with the formation of a new, more polar compound.
-
Possible Cause: Hydrolysis of the nitrile group to a carboxamide or carboxylic acid.[1][2][3][4][5]
-
Troubleshooting Strategies:
-
Reaction Conditions: Avoid prolonged reaction times and high temperatures in the presence of strong aqueous bases.
-
Choice of Base: If possible, use a non-aqueous base or a weaker base in an anhydrous solvent to minimize hydrolysis.
-
Work-up: Perform the basic work-up at low temperatures and as quickly as possible. Neutralize the reaction mixture promptly after the reaction is complete.
-
Issue 2: Formation of two unexpected products, one of which is an alcohol and the other a carboxylic acid.
-
Possible Cause: A Cannizzaro-type reaction of the aldehyde functionality, which can occur with aldehydes lacking α-hydrogens in the presence of a strong base.[6]
-
Troubleshooting Strategies:
-
Base Strength: Avoid using highly concentrated strong bases like sodium hydroxide or potassium hydroxide. Consider using milder bases such as potassium carbonate if the desired reaction allows.
-
Temperature Control: Keep the reaction temperature low to disfavor the Cannizzaro reaction.
-
Substrate Concentration: Running the reaction at lower concentrations might reduce the rate of this bimolecular reaction.
-
Issue 3: Appearance of a colored, high-molecular-weight, insoluble material.
-
Possible Cause: Base-catalyzed self-condensation or polymerization of the indole ring. The aldehyde can react with the indole nucleus of another molecule, especially under harsh basic conditions.
-
Troubleshooting Strategies:
-
Protecting Groups: If the desired reaction does not involve the indole NH, consider protecting it to increase stability. However, in this case, the nitrogen is already substituted.
-
Reaction Conditions: Use the mildest basic conditions and the lowest possible temperature that still allows for the desired transformation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation which can sometimes lead to colored byproducts.
-
Issue 4: Cleavage of the cyanomethyl group, leading to the formation of indole-3-carboxaldehyde.
-
Possible Cause: Retro-Michael type reaction or cleavage of the N-CH2CN bond under specific basic conditions.
-
Troubleshooting Strategies:
-
Base and Solvent System: The stability of the N-cyanomethyl group can be solvent and base-dependent. Empirical screening of conditions may be necessary.
-
Avoid Excess Base: Use a stoichiometric amount of base rather than a large excess.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect when treating this compound with a strong base like NaOH?
A1: The primary side reactions include hydrolysis of the nitrile to the corresponding carboxylic acid (via the amide) and a Cannizzaro reaction of the aldehyde group, leading to the formation of (1-(carboxymethyl)-1H-indol-3-yl)methanol and 1-(carboxymethyl)-1H-indole-3-carboxylic acid.[1][2][6]
Q2: How can I minimize the hydrolysis of the nitrile group?
A2: To minimize nitrile hydrolysis, it is recommended to use anhydrous solvents and non-hydroxide bases where possible. If an aqueous basic work-up is necessary, it should be performed at low temperatures and for the shortest possible duration.
Q3: Is the Cannizzaro reaction a significant concern with this molecule?
A3: Yes, because the 3-formyl group is an aldehyde without α-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of strong bases.[6] The reaction involves the disproportionation of two molecules of the aldehyde to yield an alcohol and a carboxylic acid.
Q4: Can the indole ring itself degrade under basic conditions?
A4: While the indole ring is generally more stable under basic than acidic conditions, strong bases and high temperatures can lead to degradation and polymerization, often resulting in the formation of colored, insoluble materials.
Q5: Are there any recommended analytical techniques to monitor for these side products?
A5: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the reaction and the formation of byproducts. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis. To identify the structure of the side products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Data Presentation
Table 1: Potential Side Products of this compound in Basic Conditions
| Side Product Name | Molecular Formula | Formation Pathway |
| (3-carbamoyl-1H-indol-1-yl)acetic acid | C₁₁H₁₀N₂O₃ | Partial Nitrile Hydrolysis |
| (3-carboxy-1H-indol-1-yl)acetic acid | C₁₁H₉NO₄ | Full Nitrile Hydrolysis |
| (1-(hydroxymethyl)-1H-indol-3-yl)acetonitrile | C₁₁H₁₀N₂O | Cannizzaro Reaction (Reduction) |
| 1-(cyanomethyl)-1H-indole-3-carboxylic acid | C₁₁H₈N₂O₂ | Cannizzaro Reaction (Oxidation) |
| Indole-3-carboxaldehyde | C₉H₇NO | N-CH₂CN Bond Cleavage |
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of Indole-3-carboxaldehyde with Chloroacetonitrile
This protocol describes the synthesis of the parent compound, this compound.
-
Materials:
-
Indole-3-carboxaldehyde
-
Chloroacetonitrile
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Characterization of Nitrile Hydrolysis Side Product
This protocol outlines a method to intentionally hydrolyze the nitrile to confirm the identity of the potential side product.
-
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
-
Procedure:
-
Dissolve a small amount of this compound in a minimal amount of a co-solvent like ethanol or THF.
-
Add an excess of 1 M NaOH solution.
-
Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with 1 M HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Analyze the resulting carboxylic acid by NMR and MS and compare its chromatographic behavior with the side product observed in the original reaction.
-
Visualizations
References
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Reaction Yield for (3-formyl-1H-indol-1-yl)acetonitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3-formyl-1H-indol-1-yl)acetonitrile and its derivatives.
Synthesis Overview
The target molecule, this compound, is typically synthesized in a two-step process from indole:
-
Vilsmeier-Haack Formylation: Indole is formylated at the C3 position to yield indole-3-carboxaldehyde.
-
N-Alkylation: The indole-3-carboxaldehyde is then N-alkylated using chloroacetonitrile to afford the final product.
An alternative one-pot method exists for the conversion of indole-3-carboxaldehydes to indole-3-acetonitriles, which can also be a viable strategy. This guide will address potential issues in both the primary two-step synthesis and the alternative route.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Vilsmeier-Haack Formylation of Indole
Q1: My Vilsmeier-Haack reaction is giving a low yield of indole-3-carboxaldehyde. What are the common causes?
A1: Low yields in the Vilsmeier-Haack formylation of indole can arise from several factors:
-
Moisture: The Vilsmeier reagent (formed from phosphorus oxychloride and DMF) is highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality: The purity of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is crucial. Use freshly distilled or high-purity reagents.
-
Reaction Temperature: The formation of the Vilsmeier reagent should be performed at a low temperature (typically 0-10 °C). Subsequent reaction with indole is often carried out at a slightly elevated temperature (e.g., 35-40 °C). Deviation from the optimal temperature profile can lead to side reactions or incomplete conversion.
-
Stoichiometry: The molar ratio of POCl₃ to DMF and indole is important. An excess of the Vilsmeier reagent is typically used.
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all equipment is dry and solvents are anhydrous.
-
Check Reagent Purity: Use high-purity, and preferably freshly distilled, POCl₃ and DMF.
-
Optimize Temperature: Carefully control the temperature during the formation of the Vilsmeier reagent and the subsequent reaction with indole.
-
Adjust Stoichiometry: Experiment with slight variations in the molar ratios of the reactants.
Q2: I am observing the formation of multiple products in my Vilsmeier-Haack reaction. What are the likely side products?
A2: While the Vilsmeier-Haack reaction is generally selective for the C3 position of indole, side products can form, especially if the reaction conditions are not optimal. Potential side products include:
-
Di-formylated products: Although less common, di-formylation can occur under harsh conditions.
-
Products from reaction with solvent: If other nucleophilic solvents are present, they may react with the Vilsmeier reagent.
Troubleshooting Steps:
-
Control Reaction Time and Temperature: Avoid prolonged reaction times or excessively high temperatures.
-
Purification: Utilize column chromatography on silica gel to separate the desired product from impurities. A common eluent system is a mixture of hexane and ethyl acetate.
Part 2: N-Alkylation of Indole-3-carboxaldehyde with Chloroacetonitrile
Q3: My N-alkylation of indole-3-carboxaldehyde with chloroacetonitrile is resulting in a low yield of this compound. What should I investigate?
A3: Low yields in this step are a common issue and can be attributed to several factors:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical for efficient N-alkylation. Common systems include:
-
Strong Base/Aprotic Polar Solvent: Sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) is a common choice for deprotonating the indole nitrogen.
-
Weaker Base/Polar Solvent: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in acetonitrile (MeCN) or THF can also be effective, particularly for substrates sensitive to stronger bases.
-
-
Incomplete Deprotonation: If the base is not strong enough or used in insufficient quantity, the deprotonation of the indole nitrogen will be incomplete, leading to low conversion.
-
Side Reactions: The presence of the electrophilic aldehyde group can lead to side reactions if not properly managed.
-
Reaction Temperature: The optimal temperature will depend on the chosen base and solvent. Reactions with NaH are often started at 0 °C and then allowed to warm to room temperature, while reactions with weaker bases may require heating.
Troubleshooting Steps:
-
Optimize Base and Solvent: If using a weaker base like K₂CO₃ or Et₃N and observing low yield, consider switching to a stronger base like NaH in an anhydrous polar aprotic solvent like DMF.
-
Ensure Anhydrous Conditions: When using strong bases like NaH, strictly anhydrous conditions are essential.
-
Control Temperature: Carefully control the reaction temperature. For exothermic reactions, ensure efficient cooling. For slower reactions, gentle heating may be necessary.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.
Q4: I am observing impurities in my final product after N-alkylation. What are the possible side products?
A4: Several side products can form during the N-alkylation of indole-3-carboxaldehyde:
-
O-alkylation: While N-alkylation is generally favored, some O-alkylation of the enolate form of the aldehyde could potentially occur, though this is less common for indoles.
-
Reaction at the Aldehyde: The aldehyde functionality could potentially react with the base or other nucleophiles present in the reaction mixture, especially under harsh conditions.
-
Unreacted Starting Material: Incomplete reaction will leave unreacted indole-3-carboxaldehyde.
-
Decomposition: Prolonged reaction times or high temperatures can lead to the decomposition of starting materials or products.
Troubleshooting Steps:
-
Purification: Column chromatography on silica gel is the most effective method for purifying the final product. A gradient of hexane and ethyl acetate is a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
-
Optimize Reaction Conditions: To minimize side product formation, optimize the reaction time, temperature, and stoichiometry of reagents.
Part 3: Alternative One-Pot Synthesis of Indole-3-acetonitriles
Q5: I am attempting the one-pot conversion of indole-3-carboxaldehyde to an indole-3-acetonitrile derivative and the yield is low. What are the critical parameters?
A5: This one-pot reaction involves the reduction of the aldehyde and subsequent cyanation. Key parameters for success include:
-
Solvent System: A mixed solvent system, such as methanol and formamide (1:1 v/v), has been shown to be effective.[1]
-
Reducing Agent: Sodium borohydride (NaBH₄) is a common choice for the initial reduction.
-
Cyanide Source: An excess of a cyanide source, such as sodium cyanide (NaCN), is crucial to drive the reaction to completion.[1]
-
Reaction Temperature: The reaction is typically initiated at room temperature and then refluxed to ensure complete conversion.
Troubleshooting Steps:
-
Optimize Solvent Ratio: The ratio of methanol to formamide can be critical. A 1:1 mixture is a good starting point.[1]
-
Ensure Sufficient Cyanide: Use a significant excess of the cyanide source (e.g., 10 molar equivalents).[1]
-
Monitor Both Steps: Use TLC to monitor the initial reduction of the aldehyde before proceeding with the cyanation at elevated temperature.
-
Be Aware of Side Products: A common side product in this reaction when using formamide is the corresponding N-formylated methylamine derivative.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Indole-3-carboxaldehyde
| Parameter | Method A (Strong Base) | Method B (Weaker Base) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) |
| Solvent | Anhydrous DMF or THF | Acetonitrile or THF |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Typical Yield | Generally higher | Variable, may require optimization |
| Key Consideration | Requires strictly anhydrous conditions | May be slower and require heating |
Table 2: Troubleshooting Guide for Low Yield in this compound Synthesis
| Symptom | Potential Cause | Recommended Action |
| Low yield in Vilsmeier-Haack | Moisture contamination | Use flame-dried glassware and anhydrous solvents. |
| Impure reagents | Use freshly distilled or high-purity POCl₃ and DMF. | |
| Low yield in N-alkylation | Incomplete deprotonation | Switch to a stronger base (e.g., NaH in DMF). |
| Sub-optimal temperature | Monitor reaction by TLC and adjust temperature accordingly. | |
| Presence of multiple spots on TLC | Side reactions | Optimize reaction time and temperature; improve purification. |
| Product difficult to purify | Co-eluting impurities | Try a different solvent system for column chromatography or consider recrystallization. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Indole
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous dimethylformamide (DMF, 3.0 eq.).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of indole (1.0 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent over 1 hour, keeping the temperature below 20 °C.
-
After the addition, warm the reaction mixture to 35-40 °C and stir for 2 hours.
-
Pour the reaction mixture onto crushed ice and then neutralize with a 30% aqueous sodium hydroxide solution until alkaline.
-
Collect the precipitated solid by suction filtration, wash thoroughly with cold water, and dry to obtain crude indole-3-carboxaldehyde.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: N-Alkylation of Indole-3-carboxaldehyde with Chloroacetonitrile (Adapted from general procedures)
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole-3-carboxaldehyde (1.0 eq.) and anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Slowly add chloroacetonitrile (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 3: One-Pot Synthesis of Indole-3-acetonitrile from Indole-3-carboxaldehyde[1]
-
To a solution of indole-3-carboxaldehyde (1.0 eq.) in a 1:1 mixture of methanol and formamide, add sodium borohydride (NaBH₄, 1.3 eq.) portion-wise at room temperature.[1]
-
Stir the mixture at room temperature for 1 hour.[1]
-
Add sodium cyanide (NaCN, 10 eq.) to the reaction mixture.[1]
-
Heat the mixture to reflux at 100 °C for 5 hours with continuous stirring.[1]
-
After cooling to room temperature, add brine to the reaction mixture.[1]
-
Extract the product with a 5:95 (v/v) mixture of methanol and chloroform.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[1]
-
Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., chloroform/methanol).[1]
Mandatory Visualizations
Caption: Two-step synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Synthesis of (3-formyl-1H-indol-1-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-formyl-1H-indol-1-yl)acetonitrile. Our aim is to help you identify and resolve common impurities and challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most frequently observed impurities include:
-
Unreacted Indole-3-carboxaldehyde: The starting material for the N-alkylation reaction.
-
Unreacted Haloacetonitrile: (e.g., bromoacetonitrile or chloroacetonitrile) The alkylating agent.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, forming (3-formyl-1H-indol-1-yl)acetamide or (3-formyl-1H-indol-1-yl)acetic acid, especially during aqueous workup or prolonged exposure to moisture.
-
Polymeric Materials: Dark, tarry substances can form under harsh reaction conditions or from impure starting materials.
-
Side-products from the Base: Depending on the base used (e.g., K₂CO₃, NaH), side reactions can lead to other indole derivatives.
Q2: My final product has a persistent color. What is the likely cause and how can I remove it?
A2: A persistent color (often yellow to brown) in your product is typically due to trace impurities, potentially polymeric materials or degradation products. These can sometimes be removed by recrystallization with activated charcoal. If recrystallization is ineffective, column chromatography is the recommended next step.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (indole-3-carboxaldehyde) and the product. The spots can be visualized under UV light (254 nm), as indole derivatives are typically UV-active.[1] Staining with an indole-specific reagent like Ehrlich's reagent can also be used for visualization, which will produce blue or purple spots.[1]
Q4: What is the best method for purifying crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the first choice for removing small amounts of impurities if a suitable solvent system can be found. Ethanol or mixtures of ethanol and water are good starting points.[2]
-
Column Chromatography: This is a more robust method for separating the product from a wider range of impurities. Normal-phase chromatography using silica gel is common for indole derivatives.[3]
Troubleshooting Guide
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider increasing the temperature or adding more of the alkylating agent and base. |
| Degradation of Product | Avoid excessively high temperatures or prolonged reaction times. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your starting materials are sensitive to oxidation. |
| Suboptimal Base | The choice of base is critical. Stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF can be more effective than weaker bases like potassium carbonate (K₂CO₃) in acetone or acetonitrile. |
| Impure Starting Materials | Ensure the purity of your indole-3-carboxaldehyde and haloacetonitrile, as impurities can lead to unwanted side reactions.[4] |
Issue 2: Product Fails to Crystallize During Recrystallization
| Potential Cause | Troubleshooting Step |
| Solution is not Saturated | Reduce the volume of the solvent by gentle heating and evaporation to concentrate the solution. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure product. |
| Presence of Impurities | If the product oils out or fails to crystallize despite being concentrated, it is likely due to significant impurities. In this case, purify the crude product by column chromatography before attempting recrystallization again.[3] |
| Incorrect Solvent | Experiment with different solvent systems. If the compound is too soluble in a particular solvent, try a solvent in which it is less soluble, or use a co-solvent system. |
Issue 3: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Incorrect Mobile Phase | Optimize the mobile phase composition by running TLC with different solvent mixtures to achieve a good separation (Rf of the product around 0.3-0.4). |
| Peak Tailing | For basic indole derivatives, peak tailing on silica gel can be an issue due to interaction with acidic silanol groups.[3] Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to improve the peak shape.[3] |
| Column Overloading | Do not load too much crude material onto the column. As a general rule, use a 1:50 to 1:100 ratio of crude material to silica gel by weight. |
| Sample Loading Technique | For compounds with poor solubility in the mobile phase, use dry loading. Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully loaded onto the top of the column.[3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Start by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography Purification
-
Stationary Phase: Pack a glass column with silica gel (60-120 mesh) as a slurry in the initial mobile phase.
-
Mobile Phase Selection: Based on TLC analysis, choose a mobile phase that gives good separation. A gradient elution from a less polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. For example, start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed. Alternatively, perform a dry loading as described in the troubleshooting section.
-
Elution and Fraction Collection: Begin eluting the column with the mobile phase and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 3: Purity Assessment by HPLC-MS
-
Sample Preparation: Accurately weigh approximately 1 mg of the purified product and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to get a concentration of 100 µg/mL.[5] Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[5]
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Gradient: A suitable gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the compound, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.8 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
UV Detection: 280 nm.[5]
-
-
Mass Spectrometry Conditions:
Data Presentation
Table 1: HPLC-MS Purity Analysis of Three Batches of this compound
| Batch ID | Retention Time (min) | Peak Area (%) | [M+H]⁺ (m/z) | Identity |
| Batch A | 5.2 | 99.7 | 185.1 | This compound |
| 3.1 | 0.2 | 146.0 | Indole-3-carboxaldehyde | |
| 6.8 | 0.1 | - | Unknown | |
| Batch B | 5.2 | 98.5 | 185.1 | This compound |
| 3.1 | 1.1 | 146.0 | Indole-3-carboxaldehyde | |
| 4.5 | 0.4 | 203.1 | (3-formyl-1H-indol-1-yl)acetamide | |
| Batch C | 5.2 | 95.2 | 185.1 | This compound |
| 3.1 | 3.5 | 146.0 | Indole-3-carboxaldehyde | |
| 7.1 | 1.3 | - | Unknown |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for product purification.
References
Stability of (3-formyl-1H-indol-1-yl)acetonitrile in different solvents
Technical Support Center: (3-formyl-1H-indol-1-yl)acetonitrile
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by the solvent type, pH, temperature, and exposure to light. The presence of the formyl and acetonitrile groups on the indole scaffold makes the molecule susceptible to specific degradation pathways.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemistry of related indole derivatives, two primary degradation pathways are anticipated:
-
Hydrolysis of the acetonitrile group: The nitrile moiety can hydrolyze, particularly under acidic or basic conditions, to form the corresponding acetamide derivative, (3-formyl-1H-indol-1-yl)acetamide, and subsequently the carboxylic acid, (3-formyl-1H-indol-1-yl)acetic acid.[1]
-
Oxidation of the formyl group: The aldehyde at the 3-position of the indole ring is susceptible to oxidation, which would yield 1-(cyanomethyl)-1H-indole-3-carboxylic acid.[2]
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: For short-term use, it is advisable to prepare fresh solutions. If storage is necessary, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) and stored at low temperatures (-20°C or -80°C) and protected from light.[1] Protic solvents, especially water and alcohols, may facilitate hydrolysis of the nitrile group.
Q4: How does pH affect the stability of this compound?
A4: The stability of indole derivatives is often pH-dependent.[1] Extreme pH conditions (both acidic and basic) are expected to accelerate the hydrolysis of the acetonitrile group. For aqueous buffers, maintaining a neutral pH (around 7) is generally recommended to minimize degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of the compound. | Confirm the identity of new peaks by mass spectrometry. Potential degradation products include the hydrolyzed amide and carboxylic acid derivatives, or the oxidized carboxylic acid.[1][2] |
| Prepare fresh solutions before each experiment to minimize degradation.[1] | ||
| If using aqueous buffers, ensure the pH is neutral and the buffer is freshly prepared. | ||
| Loss of compound over time in solution. | Instability in the chosen solvent. | Switch to a more inert solvent, such as anhydrous DMSO or acetonitrile, for stock solutions.[1] |
| Exposure to light. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1] | |
| Temperature fluctuations. | Store solutions at a consistent, low temperature (-20°C or below).[1] | |
| Inconsistent experimental results. | Variable stability of the compound across different experimental setups. | Standardize solution preparation and handling procedures. Always use freshly prepared solutions from a solid sample for critical experiments. |
| Perform a preliminary stability study under your specific experimental conditions to understand the compound's degradation kinetics. |
Quantitative Data Summary
Table 1: Predicted Stability of this compound in Common Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | Solvent Type | Predicted Stability (% remaining) | Primary Degradation Pathway |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | >95% | Minimal Degradation |
| Acetonitrile (ACN) | Aprotic Polar | >95% | Minimal Degradation |
| Dichloromethane (DCM) | Aprotic Nonpolar | >90% | Minimal Degradation |
| Methanol (MeOH) | Protic Polar | <85% | Nitrile Hydrolysis |
| Ethanol (EtOH) | Protic Polar | <90% | Nitrile Hydrolysis |
| Water (pH 7) | Protic Polar | <80% | Nitrile Hydrolysis |
| Water (pH 3) | Protic Polar | <60% | Accelerated Nitrile Hydrolysis |
| Water (pH 9) | Protic Polar | <60% | Accelerated Nitrile Hydrolysis |
Table 2: Effect of Temperature on the Stability of this compound in Methanol over 24 hours.
| Temperature | Predicted Stability (% remaining) |
| -20°C | >98% |
| 4°C | >95% |
| 25°C (Room Temperature) | <85% |
| 50°C | <60% |
Experimental Protocols
Protocol 1: Determination of Chemical Stability using HPLC-UV/MS
This protocol outlines a general method for assessing the stability of this compound in various solvents.
1. Materials and Reagents:
-
This compound (solid)
-
HPLC-grade solvents (e.g., DMSO, Acetonitrile, Methanol, Water)
-
Buffers of desired pH (e.g., phosphate-buffered saline for pH 7.4)[3]
-
C18 reverse-phase HPLC column[5]
-
Incubator or water bath
2. Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Prepare a stock solution of 10 mM in anhydrous DMSO.[3]
3. Incubation:
-
Dilute the stock solution to a final concentration of 10 µM in the test solvents/buffers.
-
Incubate the solutions at a constant temperature (e.g., 37°C).[3]
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.[3]
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile or methanol and store at -20°C until analysis.[6]
4. HPLC Analysis:
-
A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Monitor the disappearance of the parent compound and the appearance of degradation products using a UV detector at a suitable wavelength (e.g., 280 nm) or by mass spectrometry.[5]
5. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Protocol 2: Monitoring Stability using NMR Spectroscopy
NMR spectroscopy can be used for real-time, non-invasive monitoring of the degradation process.[8][9]
1. Sample Preparation:
-
Dissolve a known concentration of this compound in the deuterated solvent of choice (e.g., DMSO-d6, MeOD-d4, D2O with buffer).
-
Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
-
Acquire a 1H NMR spectrum at time zero.
-
Incubate the NMR tube at the desired temperature.
-
Acquire subsequent 1H NMR spectra at regular time intervals.[9]
3. Data Analysis:
-
Integrate the signals corresponding to the parent compound and any emerging degradation products.
-
The decrease in the integral of the parent compound's signals and the increase in the integrals of the degradation product's signals over time can be used to quantify the stability.[10]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the chemical stability of a compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. enamine.net [enamine.net]
- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval | Chemical Engineering Transactions [cetjournal.it]
- 8. umventures.org [umventures.org]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimerization of (3-formyl-1H-indol-1-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of (3-formyl-1H-indol-1-yl)acetonitrile during their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is showing a significant amount of a higher molecular weight byproduct. What could be the cause?
A1: A common issue encountered with indole aldehydes, including this compound, is dimerization. This typically occurs under acidic conditions, but can also be promoted by heat or high concentrations. The aldehyde functional group at the C3 position of the indole ring can react with another molecule of the same compound, leading to the formation of a bis(indolyl)methane-type dimer.
Q2: What is the likely mechanism for the dimerization of this compound?
A2: The dimerization is most commonly an acid-catalyzed electrophilic substitution reaction. The process is initiated by the protonation of the formyl group, which increases its electrophilicity. This activated aldehyde is then attacked by the electron-rich C3 position of a second indole molecule. Subsequent dehydration leads to the formation of a stable dimer.
Q3: Are there specific experimental conditions I should avoid to prevent dimerization?
A3: Yes. To minimize dimerization, you should avoid the following conditions:
-
Acidic pH: Strong acids, and even mild protic or Lewis acids, can catalyze the dimerization.
-
High Temperatures: Elevated temperatures can provide the activation energy needed for the dimerization to occur, even in the absence of a strong acid catalyst.
-
High Concentrations: Concentrated solutions of this compound increase the probability of intermolecular reactions.
-
Prolonged Reaction Times: Extended reaction times can lead to the accumulation of the dimer, even under seemingly mild conditions.
Q4: Can the dimerization be reversed?
A4: Reversing the dimerization is generally not a practical or efficient strategy. The formation of the bis(indolyl)methane structure is thermodynamically favorable. It is more effective to prevent its formation in the first place.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Formation of an insoluble precipitate during reaction or workup. | Dimerization of the starting material. The dimer is often less soluble than the monomer. | 1. pH Control: Ensure the reaction medium is neutral or slightly basic. If an acidic catalyst is required for a subsequent step, consider protecting the aldehyde. 2. Temperature Management: Run the reaction at the lowest effective temperature. 3. Concentration Adjustment: Use more dilute conditions if the reaction kinetics allow. |
| Low yield of the desired product and a complex mixture of byproducts. | Dimerization and potential side reactions of the formyl group. | 1. Protecting Group Strategy: Temporarily protect the aldehyde as an acetal or another suitable protecting group before proceeding with other transformations. 2. Alternative Reagents: If possible, use non-acidic reagents for subsequent reaction steps. |
| Difficulty in purifying the product from a higher molecular weight impurity. | Co-elution of the product and the dimer during chromatography. | 1. Chromatography Optimization: Use a different solvent system or a different stationary phase for column chromatography. 2. Recrystallization: Attempt to selectively crystallize the desired product or the dimer from a suitable solvent system. |
Experimental Protocols
Protocol 1: Acetal Protection of the Formyl Group
This protocol describes the protection of the aldehyde functionality as a dimethyl acetal to prevent dimerization during subsequent reactions.
Materials:
-
This compound
-
Trimethyl orthoformate
-
Anhydrous methanol
-
Catalytic amount of p-toluenesulfonic acid (or another suitable acid catalyst, used sparingly)
-
Anhydrous sodium carbonate or triethylamine
-
Anhydrous organic solvent (e.g., dichloromethane)
Procedure:
-
Dissolve this compound in anhydrous methanol.
-
Add trimethyl orthoformate (1.5 to 2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding anhydrous sodium carbonate or triethylamine to neutralize the acid.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the protected compound.
Protocol 2: Deprotection of the Acetal
Materials:
-
Protected (3-(dimethoxymethyl)-1H-indol-1-yl)acetonitrile
-
Acetone/water mixture
-
Dilute aqueous acid (e.g., 1M HCl or acetic acid)
Procedure:
-
Dissolve the protected compound in an acetone/water mixture.
-
Add a catalytic amount of dilute aqueous acid.
-
Stir at room temperature and monitor the reaction by TLC.
-
Once deprotection is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aldehyde.
Visualizations
Caption: Acid-catalyzed dimerization of this compound.
Caption: Experimental workflow for preventing dimerization using a protection strategy.
Technical Support Center: Wittig Reaction of (3-formyl-1H-indol-1-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Wittig reaction of (3-formyl-1H-indol-1-yl)acetonitrile to synthesize (E/Z)-3-(1-(cyanomethyl)-1H-indol-3-yl)acrylonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected major byproduct of the Wittig reaction with this compound?
The primary and most abundant byproduct in a standard Wittig reaction is triphenylphosphine oxide (TPPO).[1][2] This forms from the triphenylphosphine-based ylide after it has delivered the desired carbon fragment to the aldehyde. Due to its physical properties, removing TPPO from the reaction mixture can be a significant challenge during product purification.[1]
Q2: What is the expected stereochemistry of the resulting alkene product?
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide used.[2][3] For the synthesis of an acrylonitrile derivative, a stabilized ylide (e.g., cyanomethylidenetriphenylphosphorane) is typically employed. Stabilized ylides generally favor the formation of the (E)-alkene (trans isomer) due to the reversibility of the initial addition step, allowing for equilibration to the more thermodynamically stable intermediate.[3]
Q3: Can the N-acetonitrile group on the indole ring undergo side reactions under Wittig conditions?
The N-acetonitrile group is generally stable under many conditions. However, the strong basic conditions often employed in Wittig reactions (e.g., n-butyllithium, sodium hydride) could potentially lead to side reactions. While specific literature on the reactivity of this compound in Wittig reactions is scarce, analogous N-substituted indoles can be sensitive to reaction conditions. Alkaline hydrolysis of nitriles to amides or carboxylic acids is a known transformation, though it typically requires more forcing conditions than a standard Wittig reaction.[4] It is crucial to monitor for byproducts that may arise from the reaction of this functional group.
Q4: Are there any alternative reactions to the Wittig reaction for this transformation?
Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a common alternative that often provides better E-selectivity for the synthesis of α,β-unsaturated nitriles.[5] The HWE reaction utilizes a phosphonate carbanion, and its phosphate byproduct is typically water-soluble, simplifying purification. Another possibility is the Knoevenagel condensation, where the indole-3-carboxaldehyde is reacted with an active methylene compound like malononitrile in the presence of a base.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired alkene product | 1. Incomplete ylide formation. 2. Deactivation of the ylide. 3. Poor quality of reagents or solvents. 4. Steric hindrance.[7] 5. Aldehyde decomposition.[2] | 1. Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaH). 2. Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent reaction with oxygen or moisture. 3. Use anhydrous solvents and fresh reagents. 4. Consider using a more reactive phosphonium salt or the Horner-Wadsworth-Emmons reaction. 5. Add the aldehyde slowly to the ylide solution at a low temperature. |
| Presence of a significant amount of a white, crystalline solid in the crude product | This is most likely triphenylphosphine oxide (TPPO), the major byproduct of the Wittig reaction. | 1. Crystallization: TPPO can sometimes be removed by recrystallization from a suitable solvent system (e.g., diethyl ether, hexanes, or a mixture). 2. Chromatography: Column chromatography on silica gel is a common method for separating the product from TPPO. 3. Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent and removed by filtration.[1] |
| Formation of multiple unexpected byproducts | 1. Side reactions of the indole nucleus: Under strongly acidic or basic conditions, the indole ring can be susceptible to side reactions. 2. Reaction of the N-acetonitrile group: Although less likely under standard conditions, strong base could potentially lead to hydrolysis or other reactions of the nitrile. 3. Self-condensation of the aldehyde or ylide. | 1. Use carefully controlled, non-acidic workup conditions. 2. Use the minimum necessary amount of base and keep reaction temperatures low. Consider using milder bases if feasible. Monitor the reaction for the appearance of polar byproducts. 3. Add the aldehyde slowly to the ylide solution to minimize self-condensation. |
| Incorrect or mixture of stereoisomers (E/Z) | The choice of ylide and reaction conditions determines the stereoselectivity. | 1. For (E)-alkene selectivity, ensure the use of a stabilized ylide. 2. For (Z)-alkene selectivity, a non-stabilized ylide is typically required. The Schlosser modification can be used to enhance Z-selectivity.[2] 3. Reaction temperature and the presence of lithium salts can also influence the E/Z ratio.[3] |
Experimental Protocols
General Procedure for the Wittig Reaction of an Indole-3-Carboxaldehyde
This protocol is a general guideline and may require optimization for the specific substrate, this compound.
1. Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add cyanomethyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise via syringe.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, during which the color should change, indicating ylide formation.
2. Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Slowly add the aldehyde solution to the ylide solution at -78 °C via syringe.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired product from triphenylphosphine oxide and other impurities.
Visualizations
References
Technical Support Center: Improving the Solubility of (3-formyl-1H-indol-1-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (3-formyl-1H-indol-1-yl)acetonitrile for various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents are recommended for dissolving this compound?
A2: For initial dissolution attempts, polar aprotic solvents are often a good starting point for indole derivatives. Commonly used solvents for similar compounds include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Acetonitrile
-
Alcohols such as ethanol and methanol are also viable options.
It is recommended to start with a small amount of the compound and gradually add the solvent to determine an approximate solubility.
Q3: How can I improve the aqueous solubility of my compound for biological assays or reactions in aqueous media?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Co-solvency: Using a mixture of a water-miscible organic solvent and water.
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.
-
Use of Solubility Enhancers: Employing agents like cyclodextrins to form inclusion complexes.
Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Q4: What is co-solvency and how does it work?
A4: Co-solvency is a method that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a hydrophobic compound. The co-solvent reduces the polarity of the water, making it a more favorable environment for the nonpolar solute to dissolve.
Q5: Can adjusting the pH improve the solubility of this compound?
A5: The indole nitrogen in this compound is weakly acidic. Therefore, increasing the pH of an aqueous solution by adding a base can deprotonate the indole nitrogen, forming an anion that is generally more soluble in water. The effectiveness of this approach depends on the pKa of the indole nitrogen in this specific molecule.
Q6: What are cyclodextrins and how can they enhance solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core. This "host-guest" complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Compound will not dissolve in a single solvent. | The compound has low intrinsic solubility in the chosen solvent. | - Try a different solvent or a mixture of solvents (co-solvency).- Gently heat the mixture while stirring. Be cautious of potential compound degradation at elevated temperatures.- Use sonication to aid dissolution. |
| Precipitation occurs when adding an aqueous solution to a stock solution in an organic solvent. | The concentration of the compound exceeds its solubility limit in the final aqueous mixture. The organic solvent concentration may be too high, causing the compound to "crash out." | - Prepare a more dilute stock solution in the organic solvent.- Slowly add the aqueous solution to the stock solution while vigorously stirring.- Use a co-solvent system with a higher proportion of the organic solvent in the final mixture, if compatible with the reaction.- Consider using a solubility enhancer like cyclodextrin in the aqueous phase. |
| Reaction yields are low or inconsistent. | Poor solubility of the starting material is limiting its availability for the reaction. | - Ensure the compound is fully dissolved before initiating the reaction.- Screen different solvent systems to find one where all reactants are soluble.- If using a multiphasic system, consider using a phase-transfer catalyst. |
| Difficulty preparing a concentrated stock solution. | The compound has very low solubility even in common organic solvents. | - Perform small-scale solubility tests in a variety of solvents to identify the most effective one.- Consider using a more powerful, albeit less common, solvent if compatible with your downstream application (e.g., N-methyl-2-pyrrolidone), but be mindful of its properties and potential for interference. |
Quantitative Data
Table 1: Estimated Solubility of Indole-3-acetonitrile
| Solvent | Predicted/Qualitative Solubility | Reference |
| Water | ~ 0.5 mg/mL | [1] |
| Chloroform | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the determination of the equilibrium solubility of a compound in a given solvent.
Workflow for Shake-Flask Solubility Determination
Caption: A stepwise process for determining the thermodynamic solubility of a compound.
Protocol 2: Improving Solubility using a Co-solvent System
This protocol describes how to systematically test the effect of a co-solvent on the solubility of the compound.
Workflow for Co-Solvent Solubility Enhancement
References
Technical Support Center: N-Alkylation of Indole-3-Carboxaldehydes
Welcome to the technical support center for the N-alkylation of indole-3-carboxaldehydes. This guide is designed for researchers, chemists, and drug development professionals to provide direct answers to common challenges encountered during this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of indole-3-carboxaldehyde often challenging?
The N-alkylation of indoles, in general, can be complicated by the ambident nucleophilic nature of the indole ring. While the nitrogen (N1) is the desired site of alkylation, the C3 position is also nucleophilic and can compete, leading to mixtures of N1- and C3-alkylated products. The presence of the electron-withdrawing aldehyde group at the C3 position in indole-3-carboxaldehyde increases the acidity of the N-H bond, which favors N-alkylation, but challenges such as low yield, side reactions, and difficult purification can still arise.[1][2]
Q2: What are the most common bases and solvents used for this reaction?
Classical conditions for indole N-alkylation typically involve a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[3] These conditions facilitate the deprotonation of the indole nitrogen to form the highly nucleophilic indolate anion.[1] Other common bases include potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3). The choice of solvent is critical; for instance, DMF can favor N-alkylation over C-alkylation.[1][4]
Q3: My starting material, indole-3-carboxaldehyde, has poor solubility in my chosen solvent. What can I do?
Indole-3-carboxaldehyde has limited solubility in many common non-polar solvents but is generally soluble in polar aprotic solvents like DMF and DMSO.[5] If you face solubility issues, consider the following:
-
Use a Co-solvent: Introducing a co-solvent can improve solubility.[5]
-
Increase Temperature: Gently heating the reaction mixture can help dissolve the starting material.[5]
-
Sonication: Applying ultrasonic irradiation can enhance dissolution without needing to increase the temperature significantly.[5]
-
Solvent Selection: Switch to a more suitable solvent like DMF or DMSO where the substrate has better solubility.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-alkylation of indole-3-carboxaldehyde.
Issue 1: Low or No Product Yield
A low yield of the desired N-alkylated product is one of the most frequent issues. Several factors can contribute to this problem.
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Caption: Troubleshooting workflow for low reaction yield.
-
Incomplete Deprotonation: The indole N-H must be fully deprotonated to form the reactive indolate anion. If the base is not strong enough or used in insufficient quantity, the reaction will be sluggish.[1]
-
Solution: Ensure you are using a sufficiently strong base (like NaH) in at least stoichiometric amounts (typically 1.1-1.5 equivalents). Allow enough time for the deprotonation to complete, which is often indicated by the cessation of hydrogen gas evolution when using NaH.[1]
-
-
Reagent Purity and Quality: Water or other protic impurities in the solvent or on the glassware can quench the base and the indolate anion. The purity of the indole and the reactivity of the alkylating agent are also critical.[1]
-
Solution: Use anhydrous solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Verify the purity of your starting materials. If using a less reactive alkylating halide (e.g., chloride), consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction via the Finkelstein reaction.
-
-
Reaction Temperature and Time: The reaction may have a significant activation energy barrier that is not overcome at lower temperatures.
Issue 2: Formation of C3-Alkylated Side Product
Although the C3-aldehyde group disfavors C3-alkylation, it can still occur under certain conditions, leading to a mixture of isomers and complicating purification.
-
Influence of Solvent: The choice of solvent can significantly impact the N/C selectivity.
-
Incomplete Deprotonation: If the indole is not fully converted to its anion, direct reaction of the neutral indole with the alkylating agent can occur, which may favor C3-alkylation.[3]
-
Solution: Ensure complete deprotonation by using an adequate amount of a strong base and allowing sufficient time for the anion to form before adding the alkylating agent.[1]
-
Issue 3: Polyalkylation
In some cases, the desired N-alkylated product can react further with the alkylating agent, leading to undesired polyalkylated byproducts. This is more common when using highly reactive alkylating agents or a large excess of them.[4]
-
Solution: To minimize this side reaction, carefully control the stoichiometry. Using the indole as the limiting reagent and adding the alkylating agent slowly (dropwise) can help.[4]
Comparative Data on Reaction Conditions
The selection of base and solvent is critical for achieving high yield and selectivity. The following table summarizes outcomes from various reported conditions for indole N-alkylation to guide your experimental design.
| Entry | Substrate | Alkylating Agent | Base (Equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 1H-indole-3-carbaldehyde | Methyl Iodide | K2CO3 (2) | Acetonitrile/DMF | Reflux | 87.3 | [6] |
| 2 | 1H-indole-3-carbaldehyde | Benzyl Chloride | K2CO3 (2) | Acetonitrile/DMF | Reflux | 78.8 | [6] |
| 3 | 2,3-dimethylindole | Benzyl Bromide | NaH (2) | THF | 25 | 82 (1:1.6 N:C3) | [4] |
| 4 | 2,3-dimethylindole | Benzyl Bromide | NaH (2) | DMF | 80 | 91 (>20:1 N:C3) | [3] |
Table reflects that for substrates prone to C3-alkylation (like 2,3-dimethylindole), switching from THF to DMF and increasing the temperature dramatically improves N-selectivity and yield.
Key Experimental Protocols
Protocol 1: General N-Alkylation using Sodium Hydride (NaH)
This protocol is a standard method for the N-alkylation of indole-3-carboxaldehyde using a strong base.
Materials:
-
Indole-3-carboxaldehyde (1.0 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Alkylating agent (e.g., alkyl halide, 1.1 eq.)
-
Anhydrous DMF (or THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add indole-3-carboxaldehyde (1.0 eq.).
-
Dissolve the indole in anhydrous DMF to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the NaH (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 50-80 °C) may be required for less reactive alkylating agents.[3]
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.[1]
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
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// Edges start -> add_indole; add_indole -> cool_0c_1; cool_0c_1 -> add_base; add_base -> stir_deprotonate; stir_deprotonate -> cool_0c_2; cool_0c_2 -> add_alkylating; add_alkylating -> react; react -> workup; workup -> purify; purify -> end; }
Caption: General workflow for N-alkylation using NaH.
Protocol 2: N-Alkylation using Potassium Carbonate (K2CO3)
This protocol uses a milder base, which can be advantageous for sensitive substrates, though it may require higher temperatures and longer reaction times.
Materials:
-
Indole-3-carboxaldehyde (1.0 eq.)
-
Anhydrous Potassium Carbonate (K2CO3, 2.0 eq.)
-
Alkylating agent (e.g., alkyl halide, 1.5-1.7 eq.)
-
Anhydrous Acetonitrile (CH3CN) and/or DMF
Procedure:
-
Combine indole-3-carboxaldehyde (1.0 eq.) and anhydrous K2CO3 (2.0 eq.) in a round-bottom flask.[6]
-
Add anhydrous acetonitrile and a small amount of DMF.[6]
-
Add the alkylating agent (1.5-1.7 eq.).[6]
-
Heat the mixture to reflux (approx. 82-84 °C) and stir for 12-16 hours, or until the reaction is complete as monitored by TLC.[6]
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be purified by recrystallization or silica gel column chromatography.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Polar (3-formyl-1H-indol-1-yl)acetonitrile Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar derivatives of (3-formyl-1H-indol-1-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: My polar indole derivative is streaking severely on a silica gel TLC plate. What is the cause and how can I fix it?
A1: Streaking on a TLC plate is a common issue when dealing with polar compounds, especially those with acidic or basic functional groups like many indole derivatives.[1][2] The primary causes are often sample overloading or strong, undesirable interactions between your polar compound and the acidic silanol groups on the silica gel surface.[3]
Here are several solutions to resolve streaking:
-
Reduce Sample Concentration: The simplest first step is to dilute your sample and spot a smaller amount on the TLC plate.[1] Overloading is a frequent cause of streaking.[1]
-
Incorporate a Mobile Phase Modifier: To prevent unwanted interactions with the silica, add a small percentage of a modifier to your eluent.[1]
-
For derivatives with basic moieties (e.g., amines), add 0.5-2% triethylamine (TEA) or a similar base to the mobile phase.[1][3] This will occupy the active acidic sites on the silica, improving spot shape.
-
For derivatives with acidic moieties (e.g., carboxylic acids), add 0.5-2% acetic acid or formic acid to the mobile phase.[1][4]
-
-
Switch to a Different Stationary Phase: If modifiers do not resolve the issue, consider using a different TLC plate, such as alumina (neutral or basic) or a C18 reversed-phase plate, which operates under a different separation mechanism.[1][3]
Q2: My highly polar compound runs at the solvent front (Rf ≈ 1.0) or remains at the baseline (Rf ≈ 0) on silica gel, even with highly polar solvent systems like 100% ethyl acetate or 10% methanol in dichloromethane. What should I do?
A2: This is a classic challenge indicating that the polarity of your mobile phase is not well-matched to your compound and the stationary phase.
-
If your compound is at the solvent front (Rf too high): Your eluent is too polar. You need to decrease the proportion of the polar solvent in your mixture.[1] However, for very polar derivatives, you may already be using a non-polar solvent with a small amount of polar modifier. In this case, normal-phase chromatography may not be the best choice.
-
If your compound is at the baseline (Rf too low): Your eluent is not polar enough to move the compound off the silica gel.[1] While you can increase the polarity (e.g., increasing the percentage of methanol in dichloromethane), be aware that using more than 10% methanol can risk dissolving the silica gel.[5] A better approach for these very stubborn compounds is to switch your purification strategy.
Alternative Strategies for Highly Polar Compounds:
-
Reversed-Phase Chromatography: This is often the best solution. The stationary phase (e.g., C18-bonded silica) is non-polar, and polar solvents (like water, methanol, acetonitrile) are used as the mobile phase. Highly polar compounds are weakly retained and elute earlier, but retention can be finely tuned by adjusting the ratio of aqueous to organic solvent.[3][6][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for very polar compounds that show poor retention in reversed-phase.[3][6] It uses a polar stationary phase (like silica) but with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[6]
Q3: I'm experiencing low recovery of my compound after silica gel flash chromatography. Where could my compound be?
A3: Low recovery of polar compounds from silica gel columns is a frustrating but common problem. There are a few likely culprits:
-
Irreversible Adsorption: Your highly polar compound may be binding so strongly to the acidic silica gel that it cannot be eluted with your chosen solvent system.[3][8] This is especially true for compounds with amine functionalities.
-
Compound Degradation: The acidic surface of the silica gel can cause degradation of sensitive molecules.[8]
-
Very Broad Elution: The compound may be slowly "leaking" off the column over a very large number of fractions in concentrations too low to be easily detected by TLC.[8]
To improve recovery, you can:
-
Deactivate the Silica: Before loading your sample, flush the column with your eluent containing 1-2% triethylamine to neutralize the acidic sites.[3][9]
-
Use an Alternative Stationary Phase: Pack your column with a less acidic medium like neutral alumina or consider using reversed-phase flash chromatography.[3]
-
Perform a "Column Flush": After your initial elution, flush the column with a very strong solvent, such as 10-20% methanol in dichloromethane (with a few drops of ammonia for basic compounds), to wash out any remaining material. Concentrate these fractions and check for your product.
Troubleshooting Guides
This section provides systematic approaches to address specific purification challenges.
Guide 1: Troubleshooting Poor Peak Shape in Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Strong interaction with acidic silanol sites on silica.[3] 2. Column overloading. 3. Inappropriate mobile phase pH for ionizable compounds.[3] | 1a. Add a modifier to the mobile phase (e.g., 0.5-1% triethylamine for bases, 0.5% acetic acid for acids).[3][9] 1b. Use a less acidic stationary phase like alumina or a high-purity, end-capped silica column.[3] 2. Reduce the amount of crude material loaded onto the column. 3. For reversed-phase, use a buffer to control the mobile phase pH and ensure the analyte is in a single ionic state.[3] |
| Peak Fronting | 1. Low sample solubility in the mobile phase. 2. Column channeling or poor packing. | 1a. Choose a mobile phase that better solubilizes your compound. 1b. Use a "dry loading" technique (see Experimental Protocols).[7] 2. Repack the column carefully, ensuring a homogenous and well-settled bed. |
| Broad, Unresolved Peaks | 1. Poor selectivity of the chosen solvent system. 2. Compound degradation during chromatography.[8] 3. Very slow elution kinetics. | 1. Re-optimize the solvent system using TLC to achieve better separation (aim for a ΔRf > 0.2). 2. Test compound stability on a TLC plate by spotting and letting it sit for an hour before developing. If it degrades, switch to a more inert stationary phase (alumina) or use reversed-phase.[8] 3. Increase the flow rate or use a steeper solvent gradient to sharpen the peaks. |
Guide 2: Optimizing Recrystallization for Polar Solids
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. The compound is too soluble in the chosen solvent.[3] 2. The solution is not sufficiently concentrated.[3] 3. The solution is supersaturated.[10] | 1. Choose a less polar solvent or use a binary solvent system (dissolve in a good solvent, then add a poor solvent until cloudy).[3] Common pairs for polar compounds include ethanol/water or acetone/water.[11] 2. Evaporate some of the solvent to increase the concentration and try cooling again. 3. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3][10] |
| Compound "Oils Out" Instead of Crystallizing | 1. The solvent is too nonpolar for the highly polar compound.[3] 2. Impurities are present that inhibit crystallization.[3] 3. The solution cooled too rapidly. | 1. Switch to a more polar solvent or solvent system.[3] 2. Attempt to further purify the material by another method (e.g., a quick filtration through a silica plug) to remove impurities.[3] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12] |
| Low Recovery of Crystals | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used initially.[10] 3. Product was lost during filtration/washing. | 1. Ensure the solution is cooled thoroughly in an ice bath before filtration. 2. Use the minimum amount of near-boiling solvent required to fully dissolve the solid.[10][11] 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[10] Try to recover a second crop of crystals by concentrating the mother liquor.[11] |
Experimental Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography for a Polar Basic Indole Derivative
This protocol is designed for a moderately polar derivative that shows streaking on a standard silica TLC.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that provides a target Rf of 0.2-0.3 for your compound.[9]
-
To the chosen solvent system, add 1% triethylamine (TEA) to mitigate peak tailing. For example, if your ideal solvent is 5% MeOH/DCM, prepare a mobile phase of 5% MeOH / 1% TEA / 94% DCM.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM with 1% TEA).
-
Pour the slurry into the column and use gentle pressure to pack a uniform bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude material (~100-200 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 times the mass of your crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed column.[3]
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC optimization.
-
Collect fractions and monitor them by TLC (using a TLC chamber saturated with the corresponding mobile phase, including the TEA modifier).
-
Protocol 2: Reversed-Phase Flash Chromatography
This protocol is ideal for highly polar derivatives that are poorly retained on silica gel.
-
Stationary Phase: C18-bonded silica gel.
-
Mobile Phase Selection:
-
The mobile phase will be a mixture of an organic solvent (typically acetonitrile or methanol) and water.
-
Use C18-TLC plates to find a ratio that gives your compound an Rf of ~0.3-0.5. For polar compounds, you will likely start with a high percentage of water (e.g., 70-90% water in acetonitrile).
-
If peak shape is poor, add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the water and organic solvent components to ensure a consistent pH.
-
-
Column Packing and Equilibration:
-
Pack the C18 column using a slurry of the stationary phase in methanol or acetonitrile.
-
Equilibrate the column by flushing with at least 5-10 column volumes of your initial mobile phase (the most aqueous mixture you will use). This step is critical for reproducibility.
-
-
Sample Loading:
-
Dissolve the sample in a minimal amount of a strong solvent (e.g., methanol or DMSO).
-
If the sample is not soluble in the initial mobile phase, use the dry loading method, adsorbing it onto a small amount of C18 silica.
-
-
Elution:
-
Begin elution with the highly aqueous mobile phase.
-
Gradually decrease the polarity by increasing the percentage of the organic solvent (e.g., from 10% acetonitrile in water to 50% acetonitrile in water).
-
Monitor fractions using C18-TLC plates or HPLC.
-
Visualizations
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. sorbtech.com [sorbtech.com]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. youtube.com [youtube.com]
- 12. Recrystallization [wiredchemist.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of (3-formyl-1H-indol-1-yl)acetonitrile
This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of (3-formyl-1H-indol-1-yl)acetonitrile. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a comparative analysis based on the well-documented fragmentation of structurally related indole derivatives: Indole-3-carboxaldehyde and 1H-Indole-3-acetonitrile. This approach allows for a reasoned prediction of the fragmentation pathways and provides a valuable resource for researchers in analytical chemistry, drug development, and metabolomics.
Predicted Fragmentation of this compound
This compound (Molecular Weight: 184.19 g/mol ) combines the structural features of an indole core substituted with a formyl group at the 3-position and an acetonitrile group at the 1-position. Its fragmentation pattern under electron ionization is expected to be a composite of the characteristic losses from both of these functional groups, as well as cleavages involving the indole ring itself.
The primary fragmentation events anticipated for the molecular ion (m/z 184) are:
-
Loss of the formyl radical (CHO): A common fragmentation for aromatic aldehydes, leading to a fragment at m/z 155.[1]
-
Loss of carbon monoxide (CO): Following the initial loss of a hydrogen radical, the resulting M-1 ion can lose CO, a characteristic fragmentation of aldehydes, to yield a fragment at m/z 155.[1]
-
Loss of the acetonitrile radical (•CH2CN): Cleavage of the N-CH2CN bond would result in an ion at m/z 144, corresponding to the 3-formyl-1H-indole cation.
-
Loss of hydrogen cyanide (HCN): A hallmark fragmentation of the indole ring system, which could occur from various intermediate fragments.[2][3]
The proposed fragmentation pathway is visualized in the diagram below.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation, we compare it with the experimental EI-MS data of two key structural analogues: Indole-3-carboxaldehyde and 1H-Indole-3-acetonitrile.
Indole-3-carboxaldehyde represents the 3-formylindole core of our target molecule. Its fragmentation is dominated by the loss of a hydrogen atom followed by the elimination of carbon monoxide.[4][5]
1H-Indole-3-acetonitrile serves as a model for the fragmentation of the acetonitrile side chain, although attached at a different position. Its spectrum is characterized by the stability of the molecular ion and the formation of a key ion at m/z 130 after rearrangement.[6][7]
The table below summarizes the key mass-to-charge ratios (m/z) and their proposed identities for the three compounds.
| m/z | Relative Intensity (%) | Proposed Fragment Identity | Compound | Reference |
| 184 | - | [M]⁺ | This compound | Predicted |
| 155 | - | [M-CHO]⁺ or [M-H-CO]⁺ | This compound | Predicted |
| 144 | - | [M-CH₂CN]⁺ | This compound | Predicted |
| 116 | - | [M-CH₂CN-CO]⁺ | This compound | Predicted |
| 89 | - | [M-CH₂CN-CO-HCN]⁺ | This compound | Predicted |
| 145 | 100 | [M]⁺ | Indole-3-carboxaldehyde | [4] |
| 144 | 99 | [M-H]⁺ | Indole-3-carboxaldehyde | [4][8] |
| 116 | 35 | [M-H-CO]⁺ | Indole-3-carboxaldehyde | [4][5] |
| 89 | 50 | [M-H-CO-HCN]⁺ | Indole-3-carboxaldehyde | [4][5] |
| 156 | 100 | [M]⁺ | 1H-Indole-3-acetonitrile | [6] |
| 130 | 100 | [M-CN-rearrangement]⁺ | 1H-Indole-3-acetonitrile | [7] |
| 129 | 100 | [M-HCN]⁺ | 1H-Indole-3-acetonitrile | [7] |
| 117 | 73.57 | [Indole]⁺ | 1H-Indole-3-acetonitrile | [7] |
This comparison suggests that the fragmentation of this compound will likely exhibit ions corresponding to the loss of both the N-acetonitrile group (leading to fragments seen in the indole-3-carboxaldehyde spectrum, such as m/z 144, 116, and 89) and the C-formyl group.
Experimental Protocols
A generalized protocol for analyzing indole derivatives using Electron Ionization-Mass Spectrometry (EI-MS) is provided below. This protocol is based on standard methodologies reported in the literature for similar compounds.[2][9]
1. Sample Preparation
-
Ensure the sample of this compound is purified, typically by chromatography or recrystallization, to a purity of >95%.
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Instrumentation and Data Acquisition
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a magnetic sector instrument, is recommended.[10]
-
Sample Introduction: Introduce the sample via a direct insertion probe (DIP) for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.[9]
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV is the standard energy used to generate reproducible fragmentation patterns and allow for library matching.[2]
-
Ion Source Temperature: Typically maintained between 150-250 °C to ensure sample volatilization without thermal degradation.[2]
-
Mass Range: Scan a mass range appropriate for the compound, for instance, m/z 40-400, to detect both the molecular ion and all significant fragments.
-
Data Analysis: Process the acquired data using the instrument's software to identify the molecular ion and major fragment ions. Compare the obtained spectrum with spectral databases and the predicted fragmentation patterns.
The general workflow for this experimental process is illustrated in the following diagram.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. scirp.org [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 5. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Indole-3-acetonitrile [webbook.nist.gov]
- 7. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. massbank.eu [massbank.eu]
- 9. benchchem.com [benchchem.com]
- 10. Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallography of (3-formyl-1H-indol-1-yl)acetonitrile derivatives.
A Comparative Guide to the Structural Analysis of (3-formyl-1H-indol-1-yl)acetonitrile Derivatives: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional atomic arrangement of novel compounds is paramount. This guide provides a comparative overview of X-ray crystallography and alternative analytical techniques for the structural elucidation of this compound derivatives and related indole compounds. While crystallographic data for the title compound is not publicly available, this guide draws upon data from closely related structures to illustrate the principles and comparative performance of these methods.
Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides unambiguous determination of the three-dimensional structure of a molecule in the solid state.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map electron density and infer atomic positions with high precision.
While no crystal structure for this compound has been reported, data from analogous indoleacetonitrile derivatives demonstrate the level of detail achievable.
Table 1: Crystallographic Data for Selected Indoleacetonitrile Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 2-(1H-indol-3-ylcarbonyl)acetonitrile | C₁₁H₈N₂O | Triclinic | P1 | 7.3439(2) | 7.3534(2) | 18.2475(5) | 83.402(2) | 78.890(2) | 73.501(1) | 925.23(4) | 4 | [4] |
| 2-(4-Bromo-1H-indol-3-yl)acetonitrile | C₁₀H₇BrN₂ | Monoclinic | P2₁/c | 8.3971(17) | 11.237(2) | 9.979(2) | 90 | 104.82(3) | 90 | 910.2(3) | 4 | [5][6] |
| 2-(4-Methoxy-1H-indol-3-yl)acetonitrile | C₁₁H₁₀N₂O | Monoclinic | P2₁/c | 8.3182(17) | 13.062(3) | 9.3867(19) | 90 | 101.53(3) | 90 | 999.3(3) | 4 | [7] |
| 2-(4-Chloro-1H-indol-3-yl)acetonitrile | C₁₀H₇ClN₂ | - | - | - | - | - | - | - | - | - | - | [8] |
Note: Detailed crystallographic data for 2-(4-Chloro-1H-indol-3-yl)acetonitrile was not fully available in the search results.
Experimental Protocol for Single-Crystal X-ray Diffraction
The process of determining a crystal structure via SCXRD involves several key stages, from crystal growth to data analysis.[2][9]
-
Crystallization : The initial and often most challenging step is growing a high-quality single crystal of the compound.[9] This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[10][11] The crystal should ideally be 0.1-0.3 mm in each dimension, without significant defects.[2][10]
-
Data Collection : A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[2][12] The diffracted X-rays are recorded by a detector as the crystal is rotated.[2]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The atomic structure is then solved using computational methods and refined to best fit the experimental data.[12]
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Single-crystal quality data from polycrystalline samples: finding the needle in the haystack - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1H-indol-3-ylcarbonyl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-(4-Methoxy-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Chloro-1H-indol-3-yl)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. How To [chem.rochester.edu]
- 12. 1H-Indole-3-acetonitrile, 2-bromo- | 106050-92-4 | Benchchem [benchchem.com]
A Comparative Guide to the Reactivity of (3-formyl-1H-indol-1-yl)acetonitrile and Indole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of (3-formyl-1H-indol-1-yl)acetonitrile and its parent compound, indole-3-carboxaldehyde. Understanding the nuanced differences in their reactivity is crucial for the strategic design of synthetic routes and the development of novel indole-based therapeutics. This document summarizes key reactions, presents available quantitative data, and provides detailed experimental protocols for the synthesis and further transformation of these valuable building blocks.
Introduction to the Compounds
Indole-3-carboxaldehyde is a naturally occurring aromatic aldehyde and a key intermediate in the biosynthesis of many indole alkaloids.[1] Its aldehyde functionality at the electron-rich C3 position of the indole ring makes it a versatile precursor for a wide array of chemical transformations.[2]
This compound is an N-substituted derivative of indole-3-carboxaldehyde. The introduction of the cyanomethyl group at the N1 position significantly influences the electronic properties and, consequently, the reactivity of the indole nucleus and the C3-aldehyde group.[3][4] This modification can be leveraged to fine-tune the molecule's reactivity and to introduce additional functionalities.[3]
Comparative Reactivity Analysis
The primary difference in reactivity between indole-3-carboxaldehyde and this compound stems from the substitution at the indole nitrogen.
Indole-3-carboxaldehyde: The presence of the N-H proton allows for its participation in reactions, and the indole nitrogen's lone pair contributes significantly to the electron density of the pyrrole ring, making the C3 position highly nucleophilic.[5] However, under basic conditions, the N-H proton can be abstracted, forming an indolyl anion which can influence subsequent reactions.
This compound: The N1-position is blocked by the cyanomethyl group. This prevents reactions involving the N-H proton and alters the electron distribution within the indole ring. The electron-withdrawing nature of the cyanomethyl group can slightly decrease the nucleophilicity of the indole ring compared to the unsubstituted parent compound. This can influence the rate and outcome of electrophilic aromatic substitution reactions. However, the primary site of reactivity for both molecules in the context of this guide remains the C3-aldehyde group. The N-substitution in this compound can lead to differences in reaction kinetics and, in some cases, product distribution in reactions involving the aldehyde.[4]
Key Reaction Comparisons
This section details the comparison of the two title compounds in two fundamental carbonyl group transformations: the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6] This reaction is widely used to form carbon-carbon double bonds.
Indole-3-carboxaldehyde readily undergoes Knoevenagel condensation with various active methylene compounds, such as malononitrile, in the presence of a basic catalyst like piperidine.[7][8]
While specific experimental data for the Knoevenagel condensation of This compound is not widely reported, the reactivity is expected to be comparable to other N-substituted indole-3-carboxaldehydes. The N-substitution is not expected to dramatically hinder the reaction at the C3-aldehyde.
Table 1: Knoevenagel Condensation with Malononitrile
| Entry | Substrate | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Indole-3-carboxaldehyde | Piperidine | Ethanol | 10 | 90 | [9] |
| 2 | 1-Methyl-indole-3-carbaldehyde | L-proline | Ethanol | 15 | 92 | [8] |
Note: Data for this compound is not available. The data for 1-methyl-indole-3-carbaldehyde is provided as a representative example of an N-substituted indole-3-carboxaldehyde.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide.[4]
Both indole-3-carboxaldehyde and its N-substituted derivatives are suitable substrates for the Wittig reaction. The electron-donating nature of the indole ring can influence the reactivity of the aldehyde, but successful olefination is readily achieved.
Again, specific quantitative data for the Wittig reaction of This compound is scarce in the literature. However, the reaction is expected to proceed similarly to other N-substituted indole-3-carboxaldehydes.
Table 2: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
| Entry | Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Indole-3-carboxaldehyde | NaH | THF | 12 | 85 | Generic Protocol |
| 2 | N-substituted Indole-3-carboxaldehydes | Various | Various | - | Generally Good | [10] |
Note: Specific yield for this compound is not available. The Wittig reaction of N-substituted indole-3-carboxaldehydes is generally reported to proceed with good yields.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the N-alkylation of indoles.[2][4]
Materials:
-
Indole-3-carboxaldehyde
-
Bromoacetonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
Procedure:
-
To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add bromoacetonitrile (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation of Indole-3-carboxaldehyde with Malononitrile
This protocol is a standard procedure for the Knoevenagel condensation.[7]
Materials:
-
Indole-3-carboxaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve indole-3-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the mixture at room temperature. The product may precipitate out of solution.
-
Monitor the reaction by TLC.
-
Upon completion, filter the precipitated product and wash with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-water and collect the solid by filtration.
Wittig Reaction of Indole-3-carboxaldehyde
This is a general protocol for a Wittig reaction.
Materials:
-
Indole-3-carboxaldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous THF, add a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
Visualizing Reaction Pathways
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. ijcps.org [ijcps.org]
- 10. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
A Comparative Guide to the Biological Activity of (3-formyl-1H-indol-1-yl)acetonitrile Derivatives and Other Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of (3-formyl-1H-indol-1-yl)acetonitrile derivatives against other prominent heterocyclic compounds, namely quinolines and pyrazoles. The following sections present quantitative data from various studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to offer an objective overview for drug discovery and development.
Introduction to Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents due to their diverse chemical properties and ability to interact with a wide range of biological targets. Indole, a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The this compound framework is a versatile starting point for the synthesis of novel bioactive molecules.[4] This guide compares the biological prowess of these indole derivatives with two other significant classes of heterocycles: quinolines, known for their potent antimicrobial and anticancer properties, and pyrazoles, which also exhibit a wide array of biological activities.[5][6][7]
Comparative Analysis of Anticancer Activity
The evaluation of anticancer activity is crucial in the development of new chemotherapeutic agents. The following tables summarize the in vitro cytotoxic activity of various indole, quinoline, and pyrazole derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of Indole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [8] |
| MDA-MB-468 (Breast) | 8.2 | [8] | ||
| Indole-Chalcone | Derivative with N-ethyl-3-acetylindole | MDA-MB-231 (Breast) | 13 - 19 | [9] |
| Indole-Thiophene | 3-Aroyl-1H-indole derivative | HT29 (Colon) | Nanomolar range | [9] |
| HepG2 (Liver) | Nanomolar range | [9] | ||
| Indole-Acrylonitrile | 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Leukemia (HL-60(TB)) | 0.0244 - 5.06 | [10][11] |
| Non-Small Cell Lung Cancer (NCI-H522) | 0.0244 - 5.06 | [10][11] | ||
| Colon Cancer (COLO 205) | 0.0244 - 5.06 | [10][11] | ||
| Indole-based Tyrphostin | N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile | HCT-116 (Colon) | Sub-micromolar | [12][13] |
| MCF-7 (Breast) | Sub-micromolar | [12][13] |
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-8-Sulfonamide | Compound 9a | C32 (Amelanotic Melanoma) | 520 | [2][14] |
| COLO829 (Melanotic Melanoma) | 376 | [2][14] | ||
| MDA-MB-231 (Triple-Negative Breast Cancer) | 609 | [2][14] | ||
| A549 (Lung) | 496 | [2][14] | ||
| 4-Anilinoquinoline | Derivative with phenylsulfonylurea | MCF-7 (Breast) | Comparable to control | [15] |
| Quinoline Hydrazide | Nitro-substituted semicarbazides | U87 (Glioblastoma) | 12.6 - 13.7 | [7] |
| Quinoline-Indole Hybrid | 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline | MGC-803 (Gastric) | 0.58 | [16] |
| HCT-116 (Colon) | 0.68 | [16] | ||
| Kyse450 (Esophageal) | 0.59 | [16] |
Table 3: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Pyrazoline | 3-(3-(phenyl)-1-(phenyl)-4,5-dihydro-1H-pyrazole-5-yl)-1H-indole | Not Specified | Not Specified | [17] |
| Benzimidazole-triazole-chalcone | Derivative with benzimidazole-triazole | T47-D (Breast) | - | [18] |
| PC3 (Prostate) | 5.64 | [18] |
Comparative Analysis of Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The following tables summarize the in vitro antimicrobial activity of various indole, quinoline, and pyrazole derivatives against a range of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 4: Antimicrobial Activity of Indole Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-Acrylonitrile | 2-(1H-indol-2-yl)-3-(3-chlorophenyl)acrylonitrile | Staphylococcus aureus | 8 - 16 | [10] |
| Staphylococcus epidermidis | 8 - 16 | [10] | ||
| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile | Gram-positive bacteria | 8 - 32 | [10][11] | |
| Escherichia coli | 32 | [10][11] | ||
| Indole-Triazole | Indole-triazole derivative 3d | Methicillin-resistant S. aureus (MRSA) | More effective than ciprofloxacin | [19] |
| Indolyl-Quinolinium | 1-methylquinolinium with indole fragment | MRSA, VRE | 1 - 4 | [20] |
Table 5: Antimicrobial Activity of Quinoline Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-Quinolone Hybrid | Compound 5d | Gram-positive and Gram-negative strains | 0.125 - 8 | [7] |
| Quinoline-Thiazole | Compound 4m | Fungal strains | Potent activity | [9] |
| Quinoline-based Amide | Compound 3c | Gram-positive pathogens | Comparable to ciprofloxacin | [21] |
Table 6: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-Thiazole Hybrid | Compound 24 | ΔTolC E. coli | Potent activity | [1] |
| Imidazo-pyridine Pyrazole | Compound 18 | Gram-positive and Gram-negative strains | < 1 | [1] |
| Pyrazole-1-carbothiohydrazide | Compound 21a | Aspergillus niger, S. aureus, B. subtilis, K. pneumoniae | 2.9 - 7.8 | [5] |
| Pyrano[2,3-c] Pyrazole | Compound 5c | Escherichia coli, Klebsiella pneumoniae | 6.25 | [6] |
| Pyrazoline | Compound 9 | Staphylococcus and Enterococcus genera | 4 | [22] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of biological activity data.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3][23]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these heterocyclic compounds exert their biological effects is crucial for rational drug design.
Indole Derivatives in Cancer
Indole derivatives have been shown to modulate several key signaling pathways implicated in cancer progression.[1] A prominent pathway is the PI3K/Akt/mTOR pathway , which is a critical regulator of cell growth, proliferation, and survival.[13]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.
Mechanism of Action of Quinolines as Antimicrobial Agents
A primary mechanism of action for many quinoline-based antimicrobial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria.
Caption: Mechanism of action of quinoline derivatives as antimicrobial agents.
Experimental and Logical Workflow Diagrams
Visualizing workflows can aid in the planning and execution of research.
Caption: General experimental workflow for the evaluation of novel heterocyclic compounds.
Conclusion
This guide provides a comparative overview of the biological activities of this compound derivatives and other key heterocycles. The presented data, while not from direct comparative studies, highlights the significant potential of all three classes of compounds in the development of new anticancer and antimicrobial agents. Indole derivatives, including the indole-acetonitrile scaffold, demonstrate potent and broad-spectrum activities, often modulating critical cellular signaling pathways. Quinolines continue to be a robust source of antimicrobial agents with a well-defined mechanism of action, and also show promise in oncology. Pyrazoles represent a diverse group of compounds with significant therapeutic potential. Further head-to-head comparative studies are warranted to definitively establish the relative potency and selectivity of these promising heterocyclic scaffolds.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies [mdpi.com]
- 11. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibacterial activity of indolyl-quinolinium derivatives and study their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 23. scirp.org [scirp.org]
A Comparative Guide to the Cytotoxicity of Indole-3-Acetonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of various indole-3-acetonitrile (I3N) analogs and related indole derivatives. The following sections present quantitative data on their anti-cancer activities, detailed experimental methodologies, and visualizations of key signaling pathways and workflows to support further research and development in oncology.
Cytotoxicity Data Summary
The cytotoxic efficacy of several indole-3-acetonitrile analogs and other indole derivatives has been evaluated against a range of human cancer cell lines. The data, primarily presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, are summarized in the tables below. These values indicate the concentration of the compound required to inhibit 50% of cell growth or viability, with lower values signifying higher potency.
Table 1: Cytotoxicity of Indole-3-Acetonitrile Glucoside Analogs
| Compound | Cancer Cell Line | IC50 Value |
| Indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside (1)[1] | Human Myeloid Leukemia (HL60) | 1.3 mM |
| Human Liver Cancer (HepG2) | 2.1 mM | |
| N-methoxy-indole-3-acetonitrile-2-C-β-D-glucopyranoside (2)[1] | Human Myeloid Leukemia (HL60) | 5.1 mM |
| Human Myeloid Leukemia (Mata) | 12.1 mM |
Table 2: Cytotoxicity of Acrylonitrile and Succinimide Indole Derivatives
| Compound | Cancer Cell Line(s) | Activity Metric | Value Range |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c)[2] | Leukemia (HL-60(TB)), Non-Small Cell Lung (NCI-H522), Colon (COLO 205), CNS (SF-539, SNB-75), Ovarian (OVCAR-3), Renal (A498, RXF 393), Breast (MDA-MB-468) | GI50 | 0.0244 - 5.06 µM |
| TGI | 0.0866 - 0.938 µM | ||
| Indolylsuccinimide derivative (3w)[3][4] | Human Colorectal Adenocarcinoma (HT-29) | IC50 | 0.02 µM |
| Human Liver Cancer (HepG2) | IC50 | 0.8 µM | |
| Indolylsuccinimide derivative (3i)[3][4] | Human Lung Cancer (A549) | IC50 | 1.5 µM |
| 2-(benzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile (VI)[5] | Various cancer cell lines | Potency | 10x > Cisplatin, 3x > Etoposide |
Table 3: Cytotoxicity of Other Potent Indole Analogs
| Compound | Target/Class | Cancer Cell Line(s) | IC50 Value Range |
| Indole-imidazole hybrid (7a & 7b)[6] | Tubulin inhibitor | Not specified | 1.6 - 3.7 nM |
| Benzimidazole-indole derivative (8)[6] | Tubulin inhibitor | Not specified | ~50 nM |
Experimental Protocols
The following are representative methodologies employed in the synthesis and cytotoxic evaluation of indole-3-acetonitrile analogs.
General Synthesis of 2-(1H-indol-2-yl)-3-acrylonitrile Derivatives
A common synthetic route involves the reaction of 2-(1H-indol-2-yl)acetonitrile with an appropriate aldehyde in methanol.[7] The reaction is initiated by the addition of sodium methoxide and proceeds at room temperature.[7] Progress is monitored by thin-layer chromatography. Upon completion, the resulting product precipitates and is purified through filtration, washing, and subsequent crystallization or column chromatography.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human tumor cell lines, such as HT-29, HepG2, and A549, are cultured in a suitable medium like RPMI 1640 supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[3][7]
-
Cell Seeding: Cells are seeded into 96-well microtiter plates and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 48 hours.
-
MTT Addition: Following treatment, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured to determine cell viability. The IC50 values are then calculated from the dose-response curves.[3]
Visualizations
The following diagrams illustrate a key signaling pathway targeted by indole derivatives and a typical experimental workflow for cytotoxicity screening.
Caption: Apoptotic signaling pathway induced by certain indole analogs.
Caption: General workflow for in vitro cytotoxicity screening.
Mechanisms of Action
Indole-3-acetonitrile analogs and related indole derivatives exert their cytotoxic effects through various mechanisms of action. A significant number of these compounds function as inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[5][7]
Furthermore, several analogs have been shown to modulate apoptotic pathways directly. This can occur through the activation of key executioner enzymes such as caspase-3 and caspase-9.[5] Some indole derivatives also target critical signaling proteins involved in cancer cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[5]
Other identified mechanisms include the inhibition of kinesin-like protein 2 (MKLP-2), histone deacetylases (HDACs), and interaction with the σ2 receptor, which can trigger apoptosis through multiple pathways.[5] More specific mechanisms have also been elucidated, such as the binding and stabilization of the G-quadruplex structure in the c-Myc oncogene promoter by certain 5-nitroindole derivatives.[8] Additionally, some indole compounds, in the presence of horseradish peroxidase, can activate p38 MAPK and JNK signaling pathways, leading to a caspase-mediated apoptotic cascade.[9]
References
- 1. Total Synthesis of Indole-3-Acetonitrile-4-Methoxy-2-C-β-D-Glucopyranoside. Proposal for Structural Revision of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
Validating the Mechanism of Action of Novel (3-formyl-1H-indol-1-yl)acetonitrile Derivatives: A Comparative Guide
This guide provides a comparative framework for validating the mechanism of action of two hypothetical drug candidates derived from (3-formyl-1H-indol-1-yl)acetonitrile: a potential anti-cancer agent, designated as IND-C1 , and a prospective anti-inflammatory agent, IND-F1 . The performance of these hypothetical derivatives is compared against established inhibitors, and detailed experimental protocols are provided to guide researchers in their validation studies.
The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-fibrotic properties.[1][2][3] These activities are often attributed to the modulation of key signaling pathways such as the PI3K/Akt/mTOR, NF-κB, and MAPK pathways.[1][2][4] This guide focuses on elucidating the mechanisms of our hypothetical indole derivatives through a series of established in vitro and cell-based assays.
Hypothetical Drug Candidates and their Postulated Mechanisms of Action
For the purpose of this guide, we will explore two hypothetical derivatives of this compound:
-
IND-C1 (Anti-Cancer Candidate): Postulated to exert its anti-neoplastic effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[2][5][6]
-
IND-F1 (Anti-Inflammatory Candidate): Hypothesized to function as an inhibitor of the NF-κB signaling pathway, a key mediator of the inflammatory response.[1][2]
Comparative Performance Data (Hypothetical)
The following tables summarize the hypothetical quantitative data comparing our indole derivatives with well-characterized inhibitors.
Table 1: In Vitro Anti-Cancer Activity of IND-C1
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell Viability (GI50, µM) |
| IND-C1 | PI3Kα | 15 | MCF-7 | 0.5 |
| PI3Kβ | 50 | MCF-7 | ||
| PI3Kδ | 100 | MCF-7 | ||
| PI3Kγ | 120 | MCF-7 | ||
| Wortmannin | Pan-PI3K | 5 | MCF-7 | 0.1 |
Table 2: In Vitro Anti-Inflammatory Activity of IND-F1
| Compound | Assay | IC50 (µM) | Cell Line |
| IND-F1 | NF-κB Reporter Assay | 1.2 | HEK293T |
| IKKβ Kinase Assay | 0.8 | ||
| Bay 11-7082 | IKKβ (irreversible) | 5 | HEK293T |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the proposed mechanisms of action.
PI3K/Akt Pathway Inhibition Assay (for IND-C1)
a) Western Blot Analysis of Akt Phosphorylation
-
Cell Culture: Plate MCF-7 breast cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Serum-starve the cells for 12-16 hours, then pre-treat with varying concentrations of IND-C1 or Wortmannin for 2 hours. Stimulate with 100 ng/mL insulin-like growth factor 1 (IGF-1) for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
b) In Vitro Kinase Assay
-
Utilize a commercially available PI3K kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Perform the assay according to the manufacturer's instructions, using recombinant PI3Kα enzyme and phosphatidylinositol (4,5)-bisphosphate (PIP2) as a substrate.
-
Incubate the enzyme with varying concentrations of IND-C1 to determine the IC50 value.
NF-κB Pathway Inhibition Assay (for IND-F1)
a) NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with different concentrations of IND-F1 or Bay 11-7082 for 1 hour, followed by stimulation with 10 ng/mL tumor necrosis factor-alpha (TNF-α) for 6 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
b) Western Blot for IκBα Phosphorylation
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells and treat with IND-F1 or Bay 11-7082 for 1 hour before stimulating with 100 ng/mL lipopolysaccharide (LPS) for 30 minutes.
-
Western Blotting: Perform western blot analysis as described for the PI3K/Akt pathway, using primary antibodies against phospho-IκBα and total IκBα.
Visualizations
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow.
Caption: PI3K/Akt signaling pathway with inhibition by IND-C1.
Caption: NF-κB signaling pathway with inhibition by IND-F1.
Caption: Experimental workflow for mechanism of action validation.
References
- 1. Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review Reports - Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment | MDPI [mdpi.com]
- 5. dspace.uevora.pt [dspace.uevora.pt]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for the Condensation of (3-formyl-1H-indol-1-yl)acetonitrile
The Knoevenagel condensation of (3-formyl-1H-indol-1-yl)acetonitrile with active methylene compounds is a crucial reaction for the synthesis of diverse heterocyclic compounds, which are significant in medicinal chemistry. The choice of catalyst for this reaction profoundly influences its efficiency, yield, and environmental impact. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system. While specific data for this compound is limited, this guide draws upon established results for the closely related and structurally similar indole-3-carboxaldehyde.
Performance Comparison of Catalysts
The efficacy of different catalysts for the Knoevenagel condensation of indole-3-carboxaldehyde derivatives with active methylene compounds like malononitrile or ethyl cyanoacetate is summarized below. The data highlights key performance indicators such as reaction yield, time, and conditions.
| Catalyst | Active Methylene Compound | Solvent | Temperature | Time | Yield (%) | Reference |
| Piperidine | Malononitrile | Ethanol | Room Temp. | 2-4 h | ~90-95% | [1] |
| L-Proline | Malononitrile | Ethanol | Room Temp. | 3-5 h | up to 98% | [2][3] |
| Sodium Acetate | Thiohydantoin derivatives | Acetic Acid | Reflux | 4-6 h | High | [4] |
| Gallium Chloride | Malononitrile | Solvent-free | Room Temp. | 10-15 min | ~95% | [5] |
| DABCO | Malononitrile | Water | Room Temp. | 1-2 h | High | [2] |
| RGO/ZnO NPs | Malononitrile/Ethyl cyanoacetate | Water | 60 °C | 30-60 min | High | [2] |
| TBAF | Malononitrile/Ethyl cyanoacetate | Solvent-free | 80 °C | 5-10 min | Excellent | [2] |
Note: The presented data is primarily for the condensation of indole-3-carboxaldehyde. The reactivity of this compound is expected to be similar.
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below.
Protocol 1: Piperidine-Catalyzed Condensation[1]
This protocol describes a general and widely used method for the Knoevenagel condensation using a basic catalyst.
Materials:
-
This compound (1 mmol)
-
Active methylene compound (e.g., malononitrile) (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ice-cold water
-
Cold ethanol
Procedure:
-
Dissolve this compound and the active methylene compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath to facilitate precipitation.
-
Collect the precipitated product by filtration.
-
Wash the solid product with ice-cold water, followed by a small amount of cold ethanol to remove impurities.
-
Dry the final product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.
Protocol 2: L-Proline-Catalyzed Condensation[2][6]
This method utilizes an environmentally benign organocatalyst.
Materials:
-
This compound (1 mmol)
-
Active methylene compound (e.g., ethyl cyanoacetate) (1 mmol)
-
L-Proline (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
To a solution of this compound and the active methylene compound in ethanol, add L-proline.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Sodium Acetate in Acetic Acid System[4]
This protocol is particularly effective for condensation with specific active methylene compounds like thiohydantoin and rhodanine derivatives.
Materials:
-
This compound (1 mmol)
-
Active methylene compound (e.g., rhodanine) (1.2 mmol)
-
Anhydrous sodium acetate (2.5 mmol)
-
Glacial acetic acid (15 mL)
Procedure:
-
Suspend this compound, the active methylene compound, and anhydrous sodium acetate in glacial acetic acid.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction for completion using TLC (typically 4-6 hours).
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid thoroughly with water to remove acetic acid and sodium acetate.
-
Dry the product in a vacuum oven.
Visualizations
General Experimental Workflow for Catalyst Comparison
The following diagram illustrates a logical workflow for the comparative evaluation of different catalysts for the target condensation reaction.
Caption: Workflow for comparing catalyst efficiency.
Knoevenagel Condensation Signaling Pathway
This diagram illustrates the general mechanism of the base-catalyzed Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 3. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
The Strategic Advantage of (3-formyl-1H-indol-1-yl)acetonitrile in Combinatorial Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a core scaffold is a critical decision in the design of combinatorial libraries. The indole nucleus is a well-established privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] This guide provides a comparative analysis of (3-formyl-1H-indol-1-yl)acetonitrile against other indole-based aldehydes, highlighting its unique advantages for generating diverse and potent compound libraries.
This compound is a versatile building block for combinatorial chemistry, offering distinct benefits in the synthesis of novel indole derivatives.[3] Its unique N-acetonitrile substituent provides a strategic advantage over simpler indole aldehydes, such as the parent indole-3-carboxaldehyde, by offering an additional point for diversification and potentially influencing the physicochemical properties of the resulting compounds. This guide will delve into the comparative performance of this scaffold, provide experimental context, and illustrate its application in generating molecular diversity.
Comparative Analysis: this compound vs. Alternative Indole Aldehydes
The primary advantage of this compound in combinatorial chemistry lies in the reactivity of its formyl group, which readily participates in multi-component reactions (MCRs) like the Ugi and Passerini reactions, and the additional functional handle provided by the N-acetonitrile group.
| Feature | Indole-3-carboxaldehyde | This compound | Advantage of this compound |
| Core Scaffold | Unsubstituted Indole | N-substituted Indole | The N-substituent can modulate the electronic properties of the indole ring, potentially influencing reactivity and biological activity. |
| Primary Reactive Site | C3-formyl group | C3-formyl group | Both are suitable for MCRs, but the N-substituent in the target compound can influence the reactivity of the formyl group. |
| Diversity Potential | Limited to substituents on the indole ring and additions to the formyl group. | Substituents on the indole ring, additions to the formyl group, and derivatization of the nitrile group. | The nitrile group offers a secondary reaction site for post-MCR modifications, significantly expanding the chemical space of the library. |
| Solubility | Generally moderate in organic solvents. | The polar nitrile group may enhance solubility in a wider range of solvents, facilitating reaction setup and purification. | Improved solubility can be advantageous for high-throughput screening and library synthesis. |
| Synthetic Accessibility | Readily available. | Synthetically accessible.[4] | While requiring an additional synthetic step, the advantages in library diversification often outweigh this. |
| Potential Biological Activity | Broad spectrum of activities.[1][2] | Derivatives have shown promise in anti-cancer and anti-inflammatory studies.[3] | The N-acetonitrile moiety can act as a pharmacophore or a linker to other bioactive fragments. |
Experimental Protocols for Multi-Component Reactions
Multi-component reactions are a cornerstone of combinatorial chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. The formyl group of this compound is an excellent electrophile for such transformations.
General Procedure for the Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.
Methodology:
-
To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., methanol, 2,2,2-trifluoroethanol) at 0 °C, add this compound (1.0 eq.).
-
Stir the mixture for 20-30 minutes to allow for the formation of the imine intermediate.
-
Add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
General Procedure for the Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[5][6]
Methodology:
-
In a reaction vessel, combine this compound (1.0 eq.), the carboxylic acid (1.0 eq.), and the isocyanide (1.0 eq.) in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Potential: Workflows and Biological Targets
The true power of this compound in combinatorial chemistry is visualized through the workflows it enables and the biological pathways its derivatives can potentially modulate.
Caption: Workflow of the Ugi four-component reaction for library synthesis.
Derivatives of indole have been shown to target a variety of signaling pathways implicated in diseases such as cancer.[2][7] For example, indole-based compounds have been developed as inhibitors of kinases within the MAPK/ERK and PI3K/Akt/mTOR pathways.
Caption: Potential inhibition of cancer signaling pathways by indole derivatives.
Conclusion
This compound represents a highly valuable and strategic building block for combinatorial chemistry. Its bifunctional nature, with a reactive formyl group for participation in multi-component reactions and a versatile nitrile handle for further diversification, sets it apart from simpler indole aldehydes. While direct comparative quantitative data is still emerging, the inherent advantages in terms of potential for increased library diversity and modulated physicochemical properties make it a compelling choice for the synthesis of novel, biologically active compounds. Researchers in drug discovery are encouraged to explore the potential of this scaffold to accelerate the identification of new therapeutic leads.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 328973-78-0|2-(3-Formyl-1H-indol-1-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. Passerini Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of (3-formyl-1H-indol-1-yl)acetonitrile: A Comprehensive Guide
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development, handling and disposing of specialized compounds like (3-formyl-1H-indol-1-yl)acetonitrile requires a clear and precise protocol. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound (CAS No. 328973-78-0) and your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and regulatory requirements in your region.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Given that nitriles can be toxic and indole derivatives can be irritants, a cautious approach is necessary.[1]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use impervious gloves, such as nitrile rubber gloves. Always check gloves for their proper condition before use.[1]
-
Body Protection: A lab coat or other protective work clothing is mandatory.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. If high concentrations are expected, a suitable respirator may be necessary.[1]
Step-by-Step Disposal Protocol
The primary route for the disposal of solid organic chemical waste, such as this compound, is through a licensed hazardous waste disposal contractor, typically involving incineration.[2][3]
1. Waste Collection and Segregation:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. In particular, keep it separate from aqueous waste.[4] Solid organic waste should generally be collected separately.[5]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (328973-78-0) and any other identifiers required by your institution.
-
Ensure the label is legible and securely attached to the container.
3. Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[6] Nitriles can react violently with strong oxidizing acids.[6]
4. Final Disposal:
-
Arrange for the pickup and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.
-
Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for the compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
1. Evacuate and Ventilate:
-
Clear the immediate area of all personnel.
-
Ensure the area is well-ventilated to disperse any airborne particles.
2. Contain and Absorb:
-
For a small, dry spill, carefully sweep up the material, avoiding dust generation.
-
Place the swept material into a sealed, labeled container for hazardous waste disposal.
-
Do not use combustible materials, such as paper towels, for the initial containment of a dry spill.
3. Decontaminate:
-
Clean the spill area with a suitable decontamination solution as recommended by your institution's EHS office.
-
All materials used for decontamination (e.g., wipes, absorbent pads) should also be placed in the hazardous waste container.
Quantitative Data for Waste Disposal Consideration
The following table provides general quantitative parameters often considered in the disposal of chemical waste. These are not specific to this compound but represent common thresholds in laboratory waste management.
| Parameter | Guideline / Typical Value | Rationale |
| pH of Aqueous Solutions | 5.5 - 10.5 | For any aqueous waste generated during cleanup, the pH should be within a neutral range before it can be considered for certain disposal routes. However, aqueous waste contaminated with this compound should be treated as hazardous. |
| Flash Point | Not Available | The flash point of the pure compound is not readily available. However, nitriles as a class can be flammable.[6] Acetonitrile, a common nitrile, is highly flammable.[7] Therefore, keep the compound and its waste away from ignition sources. |
| Concentration Limits for Sewer Disposal | Prohibited | Organic compounds, especially those with potential toxicity or that are non-biodegradable, should not be disposed of down the drain.[4] |
| Incineration Temperature | > 850 °C | Hazardous waste incinerators typically operate at high temperatures to ensure the complete destruction of organic compounds. Incomplete combustion of nitriles can produce highly toxic hydrogen cyanide gas.[6] |
Note: The values in this table are for illustrative purposes and are based on general laboratory waste guidelines. Always refer to local regulations and the specific SDS for this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. foodb.ca [foodb.ca]
- 2. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 3. essex.ac.uk [essex.ac.uk]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tamucc.edu [tamucc.edu]
- 6. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. liverpool.ac.uk [liverpool.ac.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling (3-formyl-1H-indol-1-yl)acetonitrile
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following safety protocols when handling (3-formyl-1H-indol-1-yl)acetonitrile. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from safety information for its core chemical structures: the indole scaffold and the acetonitrile functional group. A thorough risk assessment should be conducted for specific laboratory conditions.
Hazard Profile and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are anticipated to stem from its indole and acetonitrile components. Indole derivatives may cause skin and eye irritation. Acetonitrile is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. Therefore, appropriate PPE is mandatory to mitigate exposure risks.
| Protection Type | Recommended Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects eyes and face from splashes of the chemical or solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and practice proper removal techniques to avoid skin contamination. | Protects hands from direct contact with the chemical. |
| Skin and Body Protection | A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin. | Prevents skin contact with the chemical. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Minimizes inhalation of potentially harmful vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk.
1. Preparation and Engineering Controls:
-
Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood.
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.
-
Spill Kit: Have a spill kit containing appropriate absorbent materials readily available.
2. Handling:
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical and avoid generating dust or aerosols.
3. Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Store away from strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect any contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect all liquid solutions containing the compound in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
-
Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
